molecular formula C8H6FNO2 B232562 Glyoxal monoxime, 2-(4-fluorophenyl)-

Glyoxal monoxime, 2-(4-fluorophenyl)-

Cat. No.: B232562
M. Wt: 167.14 g/mol
InChI Key: FTSKJDZBOFFAKJ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyoxal monoxime, 2-(4-fluorophenyl)- is a useful research compound. Its molecular formula is C8H6FNO2 and its molecular weight is 167.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

(2E)-1-(4-fluorophenyl)-2-hydroxyiminoethanone

InChI

InChI=1S/C8H6FNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+

InChI Key

FTSKJDZBOFFAKJ-BJMVGYQFSA-N

SMILES

C1=CC(=CC=C1C(=O)C=NO)F

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=N/O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C=NO)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(4-fluorophenyl)glyoxal Monoxime for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(4-fluorophenyl)glyoxal monoxime. As a fluorinated α-keto-oxime, this compound represents a confluence of three structurally significant motifs: the reactive α-dicarbonyl system of glyoxal, the versatile oxime functional group, and a fluorinated aromatic ring. The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, characterization, and synthetic utility of this valuable intermediate. We will explore its synthesis from common starting materials, detail its key spectroscopic signatures, and discuss its reactivity profile, providing a foundation for its application in the development of novel chemical entities.

Introduction: The Strategic Value of Fluorinated α-Keto-Oximes

The oxime functional group is a cornerstone of modern organic chemistry. Oximes are generally stable, crystalline compounds that serve not only as derivatives for the purification and characterization of carbonyl compounds but also as versatile synthetic intermediates.[3] Their utility is exemplified in classic transformations such as the Beckmann rearrangement, which provides access to amides and lactams.[4][5]

The specific subclass of α-keto-oximes, or glyoxal monoximes, possesses a unique reactivity profile due to the adjacent carbonyl and oxime functionalities. This arrangement opens avenues for constructing complex heterocyclic systems and participating in specialized ligation chemistries.[6]

The introduction of a fluorine atom onto the phenyl ring, yielding 2-(4-fluorophenyl)glyoxal monoxime, is a deliberate design choice. The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability to drug candidates by blocking sites susceptible to oxidative metabolism.[1] Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its pKa, dipole moment, and non-covalent interactions with biological targets.[1][7] This guide will dissect these properties to provide a holistic understanding of this compound.

Synthesis and Characterization

The synthesis of 2-(4-fluorophenyl)glyoxal monoxime is a logical, two-step process starting from the commercially available 4'-fluoroacetophenone. The workflow involves the oxidation of the α-methyl group followed by a condensation reaction with hydroxylamine.

Synthesis_Workflow Start 4'-Fluoroacetophenone Intermediate (4-Fluorophenyl)glyoxal Start->Intermediate  SeO₂ Oxidation   Final 2-(4-fluorophenyl)glyoxal monoxime Intermediate->Final  NH₂OH·HCl, Base  

Caption: Synthesis workflow for 2-(4-fluorophenyl)glyoxal monoxime.

Synthesis Pathway

Step A: Oxidation of 4'-Fluoroacetophenone to (4-Fluorophenyl)glyoxal

The most direct method for this transformation is the oxidation of the α-methylene group adjacent to the ketone. Selenium dioxide (SeO₂) is the classic and highly effective reagent for this purpose, converting acetophenones into the corresponding phenylglyoxals.[8] The reaction proceeds by an initial ene reaction or electrophilic attack, followed by hydrolysis to yield the desired dicarbonyl compound.

Step B: Oximation of (4-Fluorophenyl)glyoxal

The resulting (4-fluorophenyl)glyoxal, an α-ketoaldehyde, is then reacted with hydroxylamine.[3] This is a standard dehydrative condensation reaction. Due to the differential reactivity of the ketone and aldehyde carbonyls, the reaction can be controlled to favor the formation of the monoxime at the more reactive aldehyde position. The use of hydroxylamine hydrochloride (NH₂OH·HCl) with a mild base to liberate the free hydroxylamine is common practice.

Experimental Protocol: Synthesis

This protocol is a representative methodology based on established chemical principles.

Part A: Synthesis of (4-Fluorophenyl)glyoxal

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add selenium dioxide (1.1 eq.) and a solvent system such as aqueous dioxane (e.g., 95:5 dioxane:water).

  • Heat the mixture to 50-60 °C with stirring until the SeO₂ dissolves completely.

  • Add 4'-fluoroacetophenone (1.0 eq.) to the solution in one portion.

  • Increase the temperature to reflux (approx. 90-100 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and decant the solution from the precipitated black selenium metal.

  • Remove the solvent under reduced pressure. The crude (4-fluorophenyl)glyoxal can be purified by vacuum distillation.[8] It often exists as a hydrate, which is a stable crystalline solid.[9]

Part B: Synthesis of 2-(4-fluorophenyl)glyoxal monoxime

  • Dissolve (4-fluorophenyl)glyoxal (1.0 eq.) in ethanol or a similar protic solvent in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium acetate or pyridine (1.1 eq.) in water or ethanol.

  • Add the hydroxylamine solution to the glyoxal solution dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours. The formation of the product can be monitored by TLC.

  • Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure, and the product can be precipitated by adding cold water.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Physicochemical and Spectroscopic Properties

The precise quantitative data for 2-(4-fluorophenyl)glyoxal monoxime must be determined empirically. However, based on its constituent parts—(4-fluorophenyl)glyoxal and the oxime functional group—we can reliably predict its key characteristics.

Table 1: Physicochemical and Predicted Spectroscopic Data

PropertyValue / Expected ObservationRationale & Notes
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol
Appearance White to pale yellow crystalline solidOximes are typically stable, crystalline solids.[3]
Solubility Soluble in common organic solvents (DMSO, MeOH, acetone); sparingly soluble in water.The fluorophenyl group increases lipophilicity.[1]
¹H NMR δ ~11-12 ppm (s, 1H, N-OH), δ ~8.0-8.2 ppm (m, 2H, Ar-H), δ ~7.6 ppm (s, 1H, CH=N), δ ~7.2-7.4 ppm (m, 2H, Ar-H)The oxime proton is acidic and appears downfield. Aromatic protons will show splitting due to F-H coupling.
¹³C NMR δ ~190 ppm (C=O), δ ~150 ppm (C=N), δ ~165 ppm (d, J_CF ≈ 255 Hz, C-F), aromatic carbons (δ 115-135 ppm)The carbon attached to fluorine will appear as a doublet with a large coupling constant.
¹⁹F NMR δ ~ -105 to -115 ppm (s)A single resonance is expected for the fluorine atom in the para position.[10]
IR (cm⁻¹) ~3300 (br, O-H), ~1680 (s, C=O), ~1600 (m, C=N), ~1230 (s, C-F)Broad O-H stretch from the oxime, sharp C=O stretch from the ketone, and characteristic C-F stretch.
Mass Spec (EI) m/z = 167 (M⁺)The molecular ion peak should be readily observable.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2-(4-fluorophenyl)glyoxal monoxime is governed by the interplay between the ketone and oxime functionalities. The parent glyoxal molecule is known for its high reactivity, readily forming hydrates and oligomers in aqueous solution and undergoing exothermic condensation reactions with nucleophiles like amines.[11][12][13][14] This inherent electrophilicity is retained in the ketone portion of the monoxime.

Reactivity_Diagram cluster_0 Key Reactivity Pathways Start 2-(4-fluorophenyl)glyoxal monoxime Hydrolysis (4-Fluorophenyl)glyoxal Start->Hydrolysis  Acid/Base Hydrolysis   Rearrangement N-(4-fluorobenzoyl)formamide (or isomer) Start->Rearrangement  Beckmann Rearrangement (e.g., PCl₅, H₂SO₄)   Ligation Heterocyclic Product Start->Ligation  Condensation/ Annulation  

Caption: Key reaction pathways for the oxime functional group.

E/Z Isomerism

As an unsymmetrical ketoxime derivative (if viewed from the C=N bond), 2-(4-fluorophenyl)glyoxal monoxime can exist as two geometric isomers, E and Z. The prototypical synthesis involving hydroxylamine and a ketone often results in a thermodynamically controlled mixture of these isomers, which can complicate purification and characterization.[4] The specific ratio depends on the reaction conditions and the steric and electronic nature of the substituents. For many applications, separation of the isomers or a stereoselective synthesis may be required.

Hydrolysis (Deprotection)

The oxime group can be considered a protecting group for a carbonyl. Under specific, often acidic, conditions or through oxidative/reductive methods, the oxime can be hydrolyzed to regenerate the parent dicarbonyl compound, (4-fluorophenyl)glyoxal.[5] This reversibility is a key aspect of its utility in multi-step syntheses.

Beckmann Rearrangement

The Beckmann rearrangement is a signature reaction of ketoximes, converting them to amides upon treatment with an acid catalyst (e.g., sulfuric acid, PCl₅).[4][5] For 2-(4-fluorophenyl)glyoxal monoxime, this reaction would be expected to yield an N-acylformamide derivative. The migratory aptitude of the groups attached to the oxime carbon dictates the product structure, providing a route to complex amide-containing molecules.

Applications in Drug Discovery and Organic Synthesis

The true value of 2-(4-fluorophenyl)glyoxal monoxime lies in its potential as a versatile building block for more complex, high-value molecules.

Intermediate for Heterocycle Synthesis

The dual functionality of this molecule makes it an ideal precursor for a wide range of heterocyclic structures. The ketone and oxime groups can participate in condensation and cyclization reactions with various binucleophiles to form pyridines, pyrazines, imidazoles, and other scaffolds that are prevalent in active pharmaceutical ingredients (APIs).[15][16] For instance, the 2-(4-fluorophenyl) moiety is found in compounds developed as metabolically robust modulators of GABA-A receptors.[2]

Potential for Biological Activity

While often used as an intermediate, fluorinated oximes themselves can possess biological activity. Oxime-containing compounds have been investigated for a wide array of therapeutic applications, including as anti-inflammatory agents, antimicrobials, and anticancer agents.[17] Notably, certain pyridinium oximes are used as reactivators for acetylcholinesterase inhibited by organophosphate nerve agents, and fluorination has been explored to improve their efficacy and membrane permeability.[7][18] The presence of both the oxime and the fluorophenyl group suggests that 2-(4-fluorophenyl)glyoxal monoxime and its derivatives are worthy of biological screening.

Precursor for Chemoselective Ligation

The chemistry of α-ketoacids and hydroxylamines has led to powerful, highly chemoselective amide-forming ligation reactions, which are invaluable in peptide synthesis and modification.[6] Although 2-(4-fluorophenyl)glyoxal monoxime is not an α-ketoacid, its structural similarity and the reactivity of its precursor, (4-fluorophenyl)glyoxal, place it within this important area of research. It can serve as a starting point for the development of novel probes and bioconjugation reagents.

Conclusion and Future Outlook

2-(4-fluorophenyl)glyoxal monoxime is more than a simple chemical; it is a strategically designed synthetic intermediate with significant potential for researchers in medicinal chemistry and materials science. Its synthesis is straightforward, and its chemical properties are dictated by the synergistic effects of the ketone, oxime, and fluorophenyl groups. The guide has provided a framework for its synthesis, characterization, and reactivity, highlighting its utility as a building block for complex molecular architectures.

Future research should focus on the development of stereoselective syntheses to access pure E or Z isomers, a full exploration of its biological activity profile, and its incorporation into novel synthetic methodologies, such as cascade reactions and advanced ligation strategies. As the demand for sophisticated and metabolically robust molecules continues to grow, the value of well-characterized and versatile intermediates like 2-(4-fluorophenyl)glyoxal monoxime will only increase.

References

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  • Shangari, N. & O'Brien, P. J. (2004). The cytotoxic mechanism of glyoxal involves oxidative stress. PubMed. Available at: [Link]

  • Latacz, G. et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. Available at: [Link]

  • Riley, H. A. & Gray, A. R. (1935). PHENYLGLYOXAL. Organic Syntheses. Available at: [Link]

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  • Memon, S. A. et al. (2007). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2. Journal of the Chemical Society of Pakistan. Available at: [Link]

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An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine Hydrochloride (CAS 7250-67-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Chemical Identification: This guide focuses on the chemical compound 1-(2-Chloroethyl)pyrrolidine hydrochloride, widely identified by the CAS number 7250-67-1 . Inquiries regarding CAS number 17628-74-9 consistently resolve to this compound, suggesting a potential error in the requested CAS number. All technical and safety data presented herein pertains to CAS 7250-67-1.

Core Chemical Identity and Physicochemical Properties

1-(2-Chloroethyl)pyrrolidine hydrochloride is a halogenated organic compound that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] At room temperature, it typically appears as a white to off-white or beige crystalline powder with a faint amine-like odor.[2][3] This compound is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in polar solvents such as water and ethanol.[2]

PropertyValueSource(s)
CAS Number 7250-67-1[1][2][4][5][6]
Molecular Formula C6H12ClN · HCl[1][4][6]
Molecular Weight 170.08 g/mol [1][4][6]
Appearance White to beige crystalline powder[2][3][4]
Melting Point 167-175 °C[1][3][4]
Boiling Point 237 °C[1]
Water Solubility Soluble[2][3]
Sensitivity Hygroscopic[4]

Synthesis and Characterization

Synthetic Pathway

A common and established method for the synthesis of 1-(2-Chloroethyl)pyrrolidine hydrochloride involves the reaction of 2-(pyrrolidin-1-yl)ethanol with thionyl chloride. This process effectively converts the hydroxyl group into a chloro group, followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

Materials:

  • 2-(Pyrrolidin-1-yl)ethanol

  • Thionyl chloride

  • Diethyl ether

  • Nitrogen gas supply

  • Standard reflux apparatus

  • Inert atmosphere reaction vessel

  • Rotary evaporator

Procedure:

  • In a reaction vessel equipped for stirring and operation under a nitrogen atmosphere, cautiously add thionyl chloride to 2-(pyrrolidin-1-yl)ethanol with stirring.[7]

  • Once the initial reaction subsides, heat the mixture to reflux for approximately one hour under a continuous nitrogen blanket.[7]

  • After the reflux period, cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo to remove excess thionyl chloride.[7]

  • Triturate the resulting residue with diethyl ether to precipitate the solid product. Decant the liquid. Repeat this washing process several times until the decanted liquid is nearly colorless.[7]

  • Evaporate the remaining solvent from the solid to yield the final product.[7]

Characterization

The identity and purity of the synthesized 1-(2-Chloroethyl)pyrrolidine hydrochloride can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. For instance, the 1H-NMR spectrum in CD2Cl2 would show characteristic peaks corresponding to the protons in the pyrrolidine ring and the chloroethyl group.[7]

Applications in Research and Drug Development

1-(2-Chloroethyl)pyrrolidine hydrochloride is a versatile intermediate primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.[1] Its key role lies in its ability to introduce a reactive chloroethylpyrrolidine moiety, which can be further modified to create a diverse range of compounds.

Pharmaceutical Synthesis

This compound is a key precursor in the synthesis of various pharmaceutical agents, with a notable application in the development of drugs targeting the central nervous system.[2] It has been employed in the preparation of compounds such as the estrogen receptor antagonist Nafoxidine and its analogs.[8]

Medicinal Chemistry Research

In the field of medicinal chemistry, researchers utilize 1-(2-Chloroethyl)pyrrolidine hydrochloride to explore novel drug candidates.[1] The pyrrolidine ring and the reactive chloroethyl group provide a scaffold for chemical modifications aimed at enhancing biological activity, improving selectivity, and reducing potential side effects of new therapeutic agents.[1]

Agrochemical Development

Beyond pharmaceuticals, this compound also finds application in the agrochemical sector for the creation of new pesticides and herbicides.[1] Its ability to be incorporated into larger molecules allows for the development of active ingredients that can modulate biological pathways in pests and weeds, potentially leading to improved crop protection.[1]

Safety Information and Handling

As with any chemical reagent, proper handling and storage of 1-(2-Chloroethyl)pyrrolidine hydrochloride are crucial to ensure the safety of laboratory personnel.

Hazard Identification

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][9] It may also be harmful if swallowed or inhaled.[6]

GHS Hazard Statements:

  • H315: Causes skin irritation[6][9]

  • H319: Causes serious eye irritation[6][9]

  • H335: May cause respiratory irritation[6][9]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5][9] Eyewash stations and safety showers should be readily accessible.[5]

  • Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles conforming to approved standards (e.g., NIOSH or EN 166) are mandatory.[9]

  • Skin Protection: Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin contact.[5][9]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[5][9]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

Storage and Stability

1-(2-Chloroethyl)pyrrolidine hydrochloride should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[5][9] Due to its hygroscopic nature, it is important to protect it from moisture.[5] The compound is stable under recommended storage conditions.[9]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek medical attention.[5]

Diagrams

Synthesis_Workflow Reactants 2-(Pyrrolidin-1-yl)ethanol + Thionyl Chloride Reaction Reflux under Nitrogen Reactants->Reaction Concentration In Vacuo Concentration Reaction->Concentration Precipitation Trituration with Diethyl Ether Concentration->Precipitation Final_Product 1-(2-Chloroethyl)pyrrolidine Hydrochloride Precipitation->Final_Product

Caption: Synthetic workflow for 1-(2-Chloroethyl)pyrrolidine hydrochloride.

Application_Pathway Start 1-(2-Chloroethyl)pyrrolidine Hydrochloride Pharma Pharmaceutical Synthesis Start->Pharma MedChem Medicinal Chemistry Research Start->MedChem AgroChem Agrochemical Development Start->AgroChem CNS_Drugs CNS-Targeting Drugs Pharma->CNS_Drugs Nafoxidine Nafoxidine Analogs Pharma->Nafoxidine New_Candidates Novel Drug Candidates MedChem->New_Candidates Pesticides Pesticides AgroChem->Pesticides Herbicides Herbicides AgroChem->Herbicides

Caption: Application areas of 1-(2-Chloroethyl)pyrrolidine hydrochloride.

References

  • Guidechem. (n.d.). 1-(2-Chloroethyl)pyrrolidine Hydrochloride 7250-67-1 wiki.
  • ChemicalBook. (n.d.). 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis.
  • CDH Fine Chemical. (n.d.). 1-(2-Chloro Ethyl)Pyrrolidine Hydro Chloride CAS No 7250-67-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chem-Impex. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride.
  • Otto Chemie Pvt Ltd. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride, 98% - 7250-67-1.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
  • PubChem. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride | C6H13Cl2N | CID 81668.
  • CymitQuimica. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride.
  • ECHEMI. (n.d.). 7250-67-1, 1-(2-Chloroethyl)pyrrolidine hydrochloride Formula.
  • ChemicalBook. (2026, January 13). 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1.

Sources

Chemical Identity and Synthetic Utility of 4-Fluorophenylglyoxal Aldoxime

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Medicinal Chemistry & Drug Development

Executive Summary

4-Fluorophenylglyoxal aldoxime (often referred to in synthetic literature as


-oximino-4-fluoroacetophenone) is a critical C2-synthon in organic synthesis.[1][2] It serves as a primary intermediate for constructing 4-fluorophenyl-substituted heterocycles, particularly imidazoles , oxazoles , and quinoxalines .[1][2] These motifs are pharmacophores of high significance in kinase inhibition (e.g., p38 MAP kinase inhibitors like SB203580) and non-steroidal anti-inflammatory drug (NSAID) discovery.

This guide provides a rigorous technical analysis of the compound's nomenclature, a self-validating synthesis protocol, and its application in heterocyclic construction.[2]

Part 1: Chemical Identity & Nomenclature[2][4]

The nomenclature for this compound can be ambiguous due to tautomeric possibilities and historical naming conventions.[2] It is distinct from 4-fluoroacetophenone oxime (CAS 329-79-3), which possesses a methyl group rather than the oxidized aldehyde-oxime functionality.[1][2]

Core Identifiers
ParameterTechnical Specification
Common Name 4-Fluorophenylglyoxal aldoxime
Preferred IUPAC Name (2E)-2-(4-fluorophenyl)-N-hydroxy-2-oxoethanimine
Alternative IUPAC 2-(4-fluorophenyl)-2-oxoacetaldehyde oxime
Synonyms

-(Hydroxyimino)-4-fluoroacetophenone; 4-Fluoro-

-oximinoacetophenone; 1-(4-Fluorophenyl)-2-(hydroxyimino)ethan-1-one
Chemical Formula

Molecular Weight 167.14 g/mol
Structural Features

-Keto oxime moiety; 4-Fluoro substitution on phenyl ring
Structural Representation

The compound exists in equilibrium, but the oxime form predominates over the nitroso tautomer.


[1][2]

Part 2: Synthetic Pathway (Nitrosation Protocol)[1][2]

The most robust synthesis involves the acid-catalyzed nitrosation of 4-fluoroacetophenone.[1][2] This method is preferred over alkyl nitrite procedures for scale-up due to the stability of reagents.[1][2]

Reaction Logic
  • Enolization: Acid catalysis promotes the formation of the enol form of 4-fluoroacetophenone.[1][2]

  • Nitrosation: The electrophilic nitrosonium ion (

    
    ), generated in situ from sodium nitrite and HCl, attacks the electron-rich 
    
    
    
    -carbon.[1][2]
  • Tautomerization: The resulting nitroso intermediate rapidly tautomerizes to the more stable oxime.[2]

Experimental Workflow Diagram

SynthesisPath Start 4-Fluoroacetophenone (Liquid, CAS 403-42-9) Inter Intermediate: Nitroso Enol Start->Inter Acid Catalysis (Enolization) Reagents Reagents: NaNO2, HCl, Et2O/MeOH Reagents->Inter Electrophilic Attack (NO+) Product 4-Fluorophenylglyoxal Aldoxime (Solid Precipitate) Inter->Product Tautomerization

Figure 1: Step-wise nitrosation pathway converting the ketone to the


-keto aldoxime.[1][2]
Validated Protocol

Reagents: 4-Fluoroacetophenone (1.0 eq), Sodium Nitrite (1.2 eq), Hydrochloric acid (conc.), Diethyl ether or Methanol.[1]

  • Preparation: Dissolve 4-fluoroacetophenone in diethyl ether (or methanol) and cool to 0–5 °C in an ice bath. Bubbling

    
     gas or adding conc.[1][2] 
    
    
    
    dropwise initiates the acid environment.[2]
  • Addition: Add alkyl nitrite (e.g., butyl nitrite) or an aqueous solution of

    
     dropwise, maintaining temperature < 10 °C to prevent diazo formation or decomposition.
    
  • Monitoring: The reaction mixture will transition from colorless to yellow/orange. Monitor by TLC (System: Hexane/EtOAc 3:1).[1][2] The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (oxime).[1]
  • Isolation:

    • Ether method: Extract with NaOH (10%).[1][2] The oxime dissolves in base (forming the oximates).[1][2] Separate organic layer.[2] Acidify the aqueous layer with HCl to precipitate the product.

    • Methanol method:[1][2] Evaporate solvent and recrystallize from water/ethanol.[2]

  • Characterization: The product should be a white to pale yellow solid (MP typically 110–130 °C range, depending on isomer purity).[2]

Part 3: Reactivity & Applications in Heterocyclic Synthesis

The 4-fluorophenylglyoxal aldoxime is a "chemical chameleon," capable of reacting as a bis-electrophile or a nucleophile depending on conditions.[1][2] Its primary utility is in the Marckwald Imidazole Synthesis and related condensation reactions.[1][2]

Key Reaction Pathways[11]
Target HeterocycleCo-ReactantMechanism TypeApplication
Imidazole Aldehyde +

Cyclocondensationp38 MAP Kinase Inhibitors
Quinoxaline 1,2-DiaminobenzeneCondensationDNA Intercalators
Oxazole Acid Chloride / AnhydrideCyclizationAnti-inflammatory agents
Mechanism: Synthesis of p38 Inhibitor Scaffolds

The synthesis of 4-(4-fluorophenyl)-5-substituted imidazoles is the most high-value application.[1][2] The aldoxime provides the C4-C5 backbone and the N1/N3 nitrogens are derived from ammonia/ammonium acetate.[1][2]

Reactivity Oxime 4-Fluorophenylglyoxal Aldoxime (Central Synthon) Reduction Step 1: In-situ Reduction (Zn/AcOH or catalytic) Oxime->Reduction Reduction to alpha-amino ketone Aldehyde Reagent: R-CHO (e.g., Pyridine-4-carboxaldehyde) Condensation Step 2: Cyclocondensation Aldehyde->Condensation Ammonia Reagent: NH4OAc (Ammonia Source) Ammonia->Condensation Reduction->Condensation Imidazole Product: 4-(4-Fluorophenyl)-5-aryl-imidazole (p38 Inhibitor Core) Condensation->Imidazole -3 H2O

Figure 2: The conversion of the aldoxime into the bioactive imidazole core via reduction and condensation.[1][2]

Contextual Note: In many modern variations, the oxime is reduced in situ to the


-amino ketone (using Zn/AcOH or catalytic hydrogenation) which then immediately condenses with an aldehyde and ammonia to form the imidazole ring.[1][2]

Part 4: Analytical Characterization

To ensure the integrity of the synthesized intermediate, use the following spectroscopic markers.

Proton NMR ( -NMR)
  • Solvent: DMSO-

    
    
    
  • Oxime Proton (

    
    ):  Broad singlet, typically 
    
    
    
    11.5 – 12.5 ppm (disappears with
    
    
    shake).[1][2]
  • Aldehyde Proton (

    
    ):  Singlet, 
    
    
    
    8.0 – 8.5 ppm.[1][2] Note: This distinguishes it from the starting acetophenone (methyl singlet at 2.6 ppm) and the simple ketoxime (methyl singlet).[1][2]
  • Aromatic Region: Two doublets (or multiplet) integrating to 4H, characteristic of the para-fluoro substitution pattern (

    
     7.2 – 7.9 ppm).[1][2]
    
Infrared Spectroscopy (FT-IR)[1][2]
  • 
     Stretch:  Broad band at 3200–3400 cm
    
    
    
    .[1][2]
  • 
     Stretch:  Strong band at 1660–1690 cm
    
    
    
    (conjugated ketone).[1][2]
  • 
     Stretch:  Weak to medium band at 1620 cm
    
    
    
    .

References

  • Synthesis of

    
    -Keto Aldoximes:  Claisen, L., & Manasse, O. (1887). Berichte der deutschen chemischen Gesellschaft. (Foundational nitrosation methodology).[1][2]
    
  • p38 MAP Kinase Inhibitors: Boehm, J. C., et al. (1996). Journal of Medicinal Chemistry. "1-(4-Fluorophenyl)-2-(4-pyridyl)alkyl-4-pyridinyl]imidazoles as potent and selective inhibitors of p38 MAP kinase."[1][2]

  • Marckwald Imidazole Synthesis: Marckwald, W. (1892).[2] Berichte. (Classical cyclization mechanism).[1][2]

  • Fluorinated Intermediates: Sigma-Aldrich/Merck Technical Data Sheet for 4-Fluoroacetophenone (CAS 403-42-9).[1][2]

  • Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.[1][2] (Reference for imidazole/oxazole formation from

    
    -halo/oximino ketones).
    

Sources

Methodological & Application

synthesis of 2-(4-fluorophenyl)glyoxal monoxime from 4-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-(4-fluorophenyl)glyoxal Monoxime from 4-fluoroacetophenone

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of 2-(4-fluorophenyl)glyoxal monoxime, a valuable building block in medicinal chemistry and organic synthesis. The methodology begins with the selenium dioxide-mediated oxidation of commercially available 4-fluoroacetophenone to yield the intermediate, 4-fluorophenylglyoxal. Subsequent oximation of this α-dicarbonyl compound with hydroxylamine hydrochloride affords the target monoxime. This document furnishes a detailed experimental procedure, mechanistic insights, safety protocols, and characterization guidelines designed for researchers in drug development and chemical synthesis.

Introduction: The Synthetic Utility of Arylglyoxals and their Oximes

Arylglyoxals are a class of highly reactive dicarbonyl compounds that serve as powerful and versatile synthons in organic synthesis.[1] Their unique structure, featuring adjacent and reactive aldehyde and ketone functionalities, enables a diverse array of chemical transformations, making them invaluable for constructing complex heterocyclic scaffolds often found in therapeutic agents.[2][3] The conversion of arylglyoxals to their corresponding oximes introduces a nucleophilic nitrogen atom, further expanding their synthetic potential and providing access to a different class of derivatives and bioactive molecules.[4][5]

This guide details a reliable and scalable laboratory procedure for the preparation of 2-(4-fluorophenyl)glyoxal monoxime, starting from 4-fluoroacetophenone. The chosen synthetic route is robust and relies on well-established chemical transformations.

Overall Reaction Scheme

The synthesis is performed in two distinct steps:

Step 1: Oxidation of 4-fluoroacetophenone


(Image of the chemical structure of 4-fluoroacetophenone reacting with Selenium dioxide to form 4-fluorophenylglyoxal)

Step 2: Oximation of 4-fluorophenylglyoxal

(Image of the chemical structure of 4-fluorophenylglyoxal reacting with Hydroxylamine hydrochloride to form 2-(4-fluorophenyl)glyoxal monoxime)

Mechanistic Insights

Selenium Dioxide Oxidation of the α-Methyl Group

The oxidation of the α-methyl group of an aryl methyl ketone, such as 4-fluoroacetophenone, by selenium dioxide (SeO₂) is a well-established and efficient method for preparing arylglyoxals. [1][6]The reaction proceeds through a series of steps initiated by an ene reaction or a-[4][7]sigmatropic rearrangement involving the enol form of the ketone. The acidic nature of the α-protons is crucial for the initial enolization. The process culminates in the elimination of elemental selenium (as a red or black precipitate) and water, yielding the desired α-dicarbonyl compound, 4-fluorophenylglyoxal. [6]

Nucleophilic Addition-Elimination: Oxime Formation

The second step involves the reaction of the more electrophilic aldehyde carbonyl of 4-fluorophenylglyoxal with hydroxylamine. This is a classic nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and subsequent dehydration to form the C=N double bond of the oxime. This reaction is typically performed under mildly acidic or basic conditions to facilitate both the nucleophilic attack and the final elimination of water. [5]

Experimental Protocol

This protocol is designed for competent laboratory personnel familiar with standard organic synthesis techniques. Adherence to all safety precautions is mandatory.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Moles (equiv.)Supplier Notes
4-Fluoroacetophenone403-42-9138.146.91 g0.050Link to SDS
Selenium Dioxide (SeO₂)7446-08-4110.975.55 g0.050 (1.0)Highly Toxic
1,4-Dioxane123-91-188.11100 mL-Anhydrous grade
Deionized Water7732-18-518.022 mL-
Hydroxylamine Hydrochloride5470-11-169.493.82 g0.055 (1.1)
Potassium Hydroxide1310-58-356.113.09 g0.055 (1.1)
Ethanol64-17-546.0775 mL-Reagent grade
Diethyl Ether60-29-774.12As needed-For extraction
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-For drying
Celite® (Diatomaceous Earth)61790-53-2-As needed-For filtration
Step-by-Step Procedure

Part A: Synthesis of 4-Fluorophenylglyoxal Hydrate [6]

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dioxane (100 mL), selenium dioxide (5.55 g, 0.050 mol), and deionized water (2 mL). [6]2. Dissolution: Heat the mixture to 50-60 °C with stirring until all the selenium dioxide has dissolved, forming a clear solution.

  • Addition of Ketone: Add 4-fluoroacetophenone (6.91 g, 0.050 mol) to the solution in one portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 101 °C) and maintain reflux with vigorous stirring for 4-6 hours. A black or red precipitate of elemental selenium will form during this time. [1]5. Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 3:1) mobile phase.

  • Workup: While still hot, carefully decant the solution away from the precipitated selenium into a separate flask. A filtration through a pad of Celite® can aid in removing fine selenium particles.

  • Solvent Removal: Remove the dioxane and water from the filtrate by rotary evaporation under reduced pressure.

  • Isolation: The crude product, 4-fluorophenylglyoxal, is typically isolated as its more stable monohydrate. [1][8]It can be purified by dissolving the residue in hot water and allowing it to crystallize upon cooling.

Part B: Synthesis of 2-(4-fluorophenyl)glyoxal Monoxime [5]

  • Reagent Preparation: In a 100 mL flask, prepare a solution of hydroxylamine hydrochloride (3.82 g, 0.055 mol) and potassium hydroxide (3.09 g, 0.055 mol) in ethanol (50 mL). Stir for 15 minutes.

  • Reaction Setup: In a separate 250 mL flask, dissolve the crude 4-fluorophenylglyoxal hydrate from Part A (assuming quantitative yield, ~0.050 mol) in ethanol (25 mL).

  • Oximation: Add the ethanolic hydroxylamine solution to the glyoxal solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC until the starting glyoxal spot has disappeared.

  • Isolation: Reduce the solvent volume by rotary evaporation. Add 100 mL of deionized water to the residue. The product may precipitate as a solid. If it oils out, extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) can be performed for further purification.

    • If extracted, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The residue can be purified by column chromatography on silica gel.

Workflow Visualization

The following diagram illustrates the complete experimental workflow.

SynthesisWorkflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Oximation start_ketone 4-Fluoroacetophenone reaction1 Reflux (4-6h) start_seo2 Selenium Dioxide in Dioxane/Water workup1 Decant / Filter (Remove Se) reaction1->workup1 evaporation1 Rotary Evaporation workup1->evaporation1 intermediate Crude 4-Fluorophenylglyoxal Hydrate evaporation1->intermediate reaction2 Stir at RT (2-4h) intermediate->reaction2 start_nh2oh Hydroxylamine HCl + KOH in Ethanol start_nh2oh->reaction2 workup2 Add Water & Extract / Filter reaction2->workup2 purification Recrystallization or Chromatography workup2->purification final_product 2-(4-fluorophenyl)glyoxal Monoxime purification->final_product

Caption: Experimental workflow for the two-step synthesis.

Safety and Hazard Information

All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Fluoroacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation. * Selenium Dioxide: ACUTELY TOXIC AND CORROSIVE. Fatal if swallowed or inhaled. Causes severe skin burns and eye damage. Danger of cumulative effects. It is also a teratogen. Handle with extreme caution.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. Causes serious eye irritation and may cause respiratory irritation.

  • Sodium Nitrite (if used as an alternative): Oxidizer; may intensify fire. [9]Toxic if swallowed. [9][10]Causes serious eye irritation and is very toxic to aquatic life. [9][11]High levels can reduce the blood's ability to transport oxygen, causing methemoglobinemia. [12]* Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Causes serious eye damage. Suspected of causing cancer and may damage fertility or the unborn child.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O (ketone), C=N (oxime), and O-H stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point: To assess the purity of the final crystalline product.

References

  • The Versatile Arylglyoxal: A Technical Guide to Synthesis and Application in Modern Drug Discovery. (2025). Benchchem.
  • Process for synthesis of arylglyoxal arylimines. (1989).
  • The complex anionic rearrangements of deprotonated α-oximino carbonyl derivatives in the gas phase. Journal of the Chemical Society, Perkin Transactions 2.
  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.
  • Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
  • 4-Fluoroacetophenone synthesis. ChemicalBook.
  • Safety Data Sheet Sodium nitrite, <=33% Solution. (2023). Redox.
  • Sodium nitrite, Ph. Eur.
  • MATERIAL SAFETY DATA SHEET - Sodium Nitrite. (2013). Westlake Chemical.
  • Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 4'-Fluoroacetophenone SAFETY D
  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2021). RSC Publishing.
  • Phenylglyoxal. (1935). Organic Syntheses.
  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal.
  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group.
  • How to Synthesize 4-Fluoroacetophenone: A Versatile Compound with Wide Applic
  • Halogenation Of Ketones via Enols. Master Organic Chemistry.
  • SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. (2022).
  • Synthesis and Application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec)
  • Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. (2021).
  • Synthesis of 2-(4-Fluorophenyl)sulfonylguanidine: A Technical Guide. (2025). Benchchem.
  • Preparation of anhydrous monomeric glyoxal. (1970).
  • 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis. Fisher Scientific.
  • 4-Fluorophenyl glyoxal hydr
  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry.
  • Synthesis of p-fluoroacetophenone. PrepChem.com.
  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). International Journal of Pharmaceutical Sciences and Research.
  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (2023). MDPI.

Sources

Application Note: Cyclization of Aryl Glyoxal Monoximes to Functionalized Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold in antifungals (e.g., Ketoconazole), kinase inhibitors, and anti-inflammatory agents. While the classical Debus-Radziszewski synthesis utilizes glyoxals, the use of Aryl Glyoxal Monoximes (AGMs) as precursors offers a distinct tactical advantage: the direct formation of 1-hydroxyimidazoles (imidazole N-oxides).

These N-functionalized derivatives are valuable not only as biologically active targets (possessing unique redox properties and metal-chelating abilities) but also as versatile intermediates that can be selectively reduced to the parent imidazole or further functionalized at the oxygen atom.

Why Use Aryl Glyoxal Monoximes?
  • Regiocontrol: The pre-existing oxime bond (

    
    ) directs the cyclization, often providing higher regioselectivity compared to free glyoxals.
    
  • Stability: AGMs are generally crystalline solids that are more stable and easier to handle than their hygroscopic glyoxal counterparts.

  • Diversity: They allow for the "Three-Component Reaction" (3-CR) with aldehydes and ammonium acetate to generate highly substituted imidazoles in a single pot.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting low yields. The transformation typically proceeds via a modified condensation-cyclization mechanism.

The Pathway[1][2][3][4][5][6][7]
  • Imine Formation: The ammonia source (ammonium acetate) condenses with the aldehyde to form an unstable aldimine.

  • Nucleophilic Attack: The aldimine attacks the carbonyl carbon of the aryl glyoxal monoxime.

  • Cyclization: The oxime nitrogen attacks the aldimine carbon, closing the ring.

  • Dehydration: Loss of water aromatizes the system, yielding the 1-hydroxyimidazole.

Mechanistic Visualization[2][8]

ImidazoleMechanism Reactants Reactants: Aryl Glyoxal Monoxime + Aldehyde + NH4OAc Step1 Intermediate 1: Aldimine Formation (R-CH=NH) Reactants->Step1 -H2O Step2 Intermediate 2: Nucleophilic Attack on Carbonyl Step1->Step2 + Monoxime Step3 Cyclization: Oxime N Attack Step2->Step3 Ring Closure Product Product: 1-Hydroxyimidazole Step3->Product -H2O (Aromatization)

Figure 1: Mechanistic pathway for the cyclization of aryl glyoxal monoximes into 1-hydroxyimidazoles.

Experimental Protocols

Protocol A: Classical Synthesis of 2,4,5-Trisubstituted 1-Hydroxyimidazoles

Best for: Robust scale-up, high purity requirements, and diverse aldehyde substrates.

Reagents:

  • Aryl glyoxal monoxime (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Ammonium Acetate (

    
    ) (2.0 - 4.0 equiv)
    
  • Solvent: Glacial Acetic Acid[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Aryl Glyoxal Monoxime (5 mmol) and the corresponding Aldehyde (5 mmol) in Glacial Acetic Acid (15 mL).

  • Activation: Add Ammonium Acetate (20 mmol, 4 equiv). The excess is crucial to drive the equilibrium forward and act as a buffer/catalyst [1].

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: 3:7 Ethyl Acetate:Hexane). Look for the disappearance of the monoxime spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the solution slowly into crushed ice (approx. 100 g) with vigorous stirring.

    • The product should precipitate as a solid.[2][3][4]

  • Purification:

    • Filter the precipitate and wash copiously with cold water to remove residual acetic acid.

    • Recrystallize from ethanol or an ethanol/water mixture to obtain the pure 1-hydroxyimidazole.

Protocol B: Green Synthesis (Microwave-Assisted)

Best for: Rapid screening, library generation, and acid-sensitive substrates.

Reagents:

  • Reactants as above.

  • Catalyst:

    
     (10 mol%) or Silica-supported Lewis Acid.
    
  • Solvent: Ethanol (or solvent-free).[3]

Procedure:

  • Mix Aryl Glyoxal Monoxime (1 mmol), Aldehyde (1 mmol), and

    
     (2 mmol) in a microwave vial.
    
  • Add

    
     (0.1 mmol) as a catalyst.
    
  • Irradiate at 300W (

    
    ) for 5–10 minutes.
    
  • Cool and pour into crushed ice containing a small amount of Sodium Thiosulfate (to quench iodine).

  • Filter and recrystallize.

Protocol C: Reduction to Parent Imidazole (Optional)

Use this if the target is the N-H imidazole rather than the N-OH derivative.

Procedure:

  • Dissolve the 1-hydroxyimidazole (1 mmol) in dry THF or Methanol.

  • Add Triethyl phosphite (

    
    ) (2 equiv) or use Raney Nickel/H2 .
    
  • Reflux for 4–6 hours.

  • Concentrate and purify via column chromatography.[5][3]

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix in AcOH (or EtOH for Green Route) Start->Mix Reflux Reflux / MW Irradiation (Monitor TLC) Mix->Reflux Quench Quench in Crushed Ice (Precipitation) Reflux->Quench Filter Filtration & Wash (Remove Acid/NH4OAc) Quench->Filter Decision Target: N-OH or N-H? Filter->Decision Recryst Recrystallize (EtOH) Final Product: 1-Hydroxyimidazole Decision->Recryst N-OH Reduce Reduction Step (P(OEt)3 or H2/Cat) Decision->Reduce N-H FinalNH Final Product: Imidazole (N-H) Reduce->FinalNH

Figure 2: Operational workflow for synthesis and optional reduction.

Data Analysis & Troubleshooting

Expected Spectral Characteristics

To validate the formation of the 1-hydroxyimidazole, look for these NMR signatures:

Signal TypeChemical Shift (

ppm)
Interpretation

H NMR (OH)
11.0 – 13.0 (Broad s)Diagnostic peak for N-OH . Disappears upon

exchange.

H NMR (Ar-H)
7.0 – 8.5 (Multiplets)Aromatic protons from aryl glyoxal and aldehyde moieties.

C NMR (C=N)
145 – 160Imidazole ring carbons (C2, C4, C5).
IR (OH) 3100 – 2500

Broad band indicating strong H-bonding of the N-OH group.
Troubleshooting Guide

Problem 1: No Precipitate upon pouring into ice.

  • Cause: Product may be protonated (salt form) or highly soluble.

  • Solution: Neutralize the aqueous mixture with

    
     or 
    
    
    
    to pH 7–8. This deprotonates the imidazole, reducing solubility and forcing precipitation.

Problem 2: "Oiling Out" instead of solidifying.

  • Cause: Impurities or low melting point.[3]

  • Solution: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot ethanol and scratch the flask walls with a glass rod while cooling. Alternatively, use a seed crystal.

Problem 3: Low Yield with Electron-Withdrawing Groups (EWGs).

  • Insight: EWGs on the aldehyde can reduce the nucleophilicity of the intermediate imine.

  • Solution: Increase reaction time or switch to Protocol B (Microwave) with a Lewis Acid catalyst (

    
     or 
    
    
    
    ) to activate the carbonyl [2].

References

  • RSC Publishing. (2025). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water. Physical Chemistry Chemical Physics. [Link]

  • National Institutes of Health (PMC). (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. [Link]

  • ResearchGate. (2025). Scalable ultrasound-assisted synthesis of hydroxy imidazole N-oxides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(4-fluorophenyl)glyoxal monoxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4F-GLY-OX Subject: Yield Optimization & Troubleshooting for 4-Fluoro-isonitrosoacetophenone Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

You are encountering yield or purity issues with the synthesis of 2-(4-fluorophenyl)glyoxal monoxime (also known as 4-fluoro-ω-isonitrosoacetophenone). This intermediate is critical for synthesizing p38 MAP kinase inhibitors and imidazole-based pharmacophores.

The presence of the para-fluorine atom introduces unique electronic effects (inductive withdrawal vs. resonance donation) that destabilize the transition state compared to unsubstituted acetophenones. This guide provides a "Gold Standard" protocol using alkyl nitrites (Basic Route) to maximize yield, alongside a troubleshooting matrix for the "Legacy" (Acidic) route.

Module 1: Critical Analysis of Synthetic Routes

The Core Problem: Competitive Hydrolysis

The reaction involves the nitrosation of the


-carbon of 4'-fluoroacetophenone.
  • Target Reaction: Enolization

    
     Attack by 
    
    
    
    (or
    
    
    )
    
    
    Tautomerization to Oxime.
  • Side Reaction (Yield Killer): Acid-catalyzed hydrolysis of the newly formed oxime back to the diketone (glyoxal), which then polymerizes or oxidizes.

Route Comparison Table
FeatureMethod A: Basic Nitrosation (Recommended) Method B: Acidic Nitrosation (Legacy)
Reagents Isoamyl Nitrite (or Butyl Nitrite) + NaOEt/NaOMeSodium Nitrite (

) + HCl
Mechanism Claisen condensation-like attack on nitrite esterElectrophilic attack by nitrosonium ion (

)
Yield Potential High (75-90%) Moderate (40-60%)
Purity Profile High (Precipitates as Na-salt, easy to wash)Low (Often forms "sticky oils" or "red tars")
Key Risk Moisture sensitivity (requires anhydrous cond.)Temperature sensitivity (exothermic runaway)

Module 2: Optimized Protocols

Protocol A: The "Gold Standard" (Basic Nitrosation)

Use this method for high-value applications requiring >98% purity.

Reagents:

  • 4'-Fluoroacetophenone (1.0 eq)

  • Isoamyl Nitrite (1.2 eq)

  • Sodium Ethoxide (1.1 eq, freshly prepared or commercial solution)

  • Solvent: Anhydrous Ethanol (absolute)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve sodium ethoxide in anhydrous ethanol at

    
    .
    
  • Addition 1: Add 4'-fluoroacetophenone dropwise. The solution may turn slightly yellow (enolate formation).

  • Addition 2 (Critical): Add Isoamyl Nitrite dropwise over 30 minutes. Keep internal temperature

    
     .
    
    • Why? Rapid addition causes local overheating and side reactions.

  • Precipitation: Stir at

    
     for 2 hours, then allow to warm to Room Temp (RT) overnight. The sodium salt of the oxime will precipitate as a solid.
    
  • Workup:

    • Filter the sodium salt and wash with cold anhydrous ether (removes organic impurities).

    • Resuspend the salt in a minimum amount of cold water.

    • Acidify carefully with 2M HCl to pH 3-4. The free oxime will precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Protocol B: The "Legacy" Method (Acidic Nitrosation)

Use this method only if alkyl nitrites are unavailable.

Reagents:

  • 4'-Fluoroacetophenone[1][2][3]

  • Sodium Nitrite (

    
    )
    
  • HCl (concentrated)

  • Solvent: Diethyl ether or Dioxane (to solubilize the ketone)

Key Modification for Yield: Instead of bubbling HCl gas (classic method), use a biphasic system or solvent carrier to prevent the "oiling out" phenomenon.

  • Dissolve ketone in diethyl ether.

  • Add finely powdered

    
    .
    
  • Add HCl dropwise with vigorous mechanical stirring at

    
    .
    
  • Troubleshooting: If the product oils out, seed the mixture with a crystal of the product immediately.

Module 3: Troubleshooting Guide (FAQ)

Q1: My product turned into a sticky red/orange oil. How do I save it?

Diagnosis: This is the "Red Oil Syndrome," caused by incomplete nitrosation or the presence of unreacted ketone acting as a solvent for the product. Rescue Protocol:

  • Decant the supernatant liquid.

  • Dissolve the oil in a minimum amount of boiling toluene .

  • Allow it to cool very slowly to room temperature.

  • Add "seed crystals" (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • If that fails, dissolve in Ethanol and add water dropwise until turbid, then refrigerate.

Q2: The yield is <40%. What went wrong?

Root Cause Analysis:

  • Temperature Spike: Did the reaction exceed

    
     during addition? Effect: Hydrolysis of the oxime to the diketone.
    
  • Old Reagents: Isoamyl nitrite degrades. Check if it's yellow/brown (bad) vs. pale yellow (good).

  • Stirring: The reaction becomes thick. Magnetic stirrers often fail, creating "hot spots." Use an overhead mechanical stirrer.

Q3: The NMR shows a split peak in the aromatic region.

Explanation: This is expected. The fluorine atom couples with the aromatic protons.

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the oxime singlet (
    
    
    ) around
    
    
    8.0-8.5 ppm. The aromatic protons will appear as multiplets (approx
    
    
    7.3 and 7.9 ppm) with
    
    
    coupling constants.
  • 
     NMR:  Essential for confirming the integrity of the C-F bond.
    

Module 4: Process Visualization

Workflow Decision Matrix

SynthesisWorkflow Start Start: 4-Fluoroacetophenone CheckReagents Are Anhydrous Reagents (Isoamyl Nitrite) Available? Start->CheckReagents RouteA Route A: Basic Nitrosation (Recommended) CheckReagents->RouteA Yes RouteB Route B: Acidic Nitrosation (Legacy) CheckReagents->RouteB No StepA1 1. Form Enolate (NaOEt/EtOH) Temp < 0°C RouteA->StepA1 StepB1 1. Dissolve in Ether/Dioxane RouteB->StepB1 StepA2 2. Add Isoamyl Nitrite (Slow Addition) StepA1->StepA2 StepA3 3. Isolate Na-Salt (Precipitate) StepA2->StepA3 StepA4 4. Acidify to pH 3 Collect Solid StepA3->StepA4 Success Target: 2-(4-fluorophenyl)glyoxal monoxime (White/Pale Yellow Solid) StepA4->Success StepB2 2. Add NaNO2 + HCl gas/conc Temp < 5°C StepB1->StepB2 StepB3 Risk: Oiling Out StepB2->StepB3 StepB3->StepB1 Red Oil (Recrystallize) StepB3->Success Crystallizes

Caption: Decision matrix for selecting the optimal synthesis route based on reagent availability and purity requirements.

Troubleshooting Logic Tree

Troubleshooting Issue Issue Detected Type1 Sticky Red Oil Issue->Type1 Type2 Low Yield (<40%) Issue->Type2 Type3 Impure (Multiple Spots on TLC) Issue->Type3 Sol1 Triturate with Cold Ethanol or Recrystallize from Toluene Type1->Sol1 Sol2 Check Reagent Freshness (Isoamyl Nitrite) Type2->Sol2 Sol3 Control Temp < 10°C (Prevent Hydrolysis) Type3->Sol3

Caption: Rapid response logic for common synthetic failures.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Nitrosation of Ketones.
  • Organic Syntheses , Coll. Vol. 2, p. 363 (1943). Isonitrosoacetophenone. (Foundational protocol for unsubstituted analogs). Link

  • Journal of Medicinal Chemistry. Synthesis of Imidazole-Based Inhibitors.
  • Thermo Fisher Scientific . 4'-Fluoroacetophenone Product Specifications. (Physical data for starting material). Link

  • Oakwood Chemical . 4-Fluorophenylglyoxal hydrate. (Reference for the hydrolysis byproduct). Link

Sources

Technical Support Guide: Optimizing Solvent Selection for Recrystallization of Fluorinated Glyoxal Oximes

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Purification Document ID: TS-FGO-042 Subject: Solvent Engineering for Fluorinated Nitrogenous Scaffolds Status: Active

Core Directive & Scientific Context

The Challenge: Recrystallizing fluorinated glyoxal oximes presents a paradoxical challenge. The oxime moiety (


) acts as both a hydrogen bond donor and acceptor, favoring polar protic solvents. Conversely, fluorinated motifs  (e.g., 

,

) introduce significant lipophilicity and the "fluorine effect"—a tendency for fluorinated segments to segregate from non-fluorinated hydrocarbon solvents.

The Goal: To select a solvent system that balances these competing forces to achieve high purity (>98% HPLC) and optimal crystal habit, while preventing common failures like "oiling out" or thermal decomposition.

Module 1: Solvent Screening Strategy

Do not rely on trial-and-error. Use this systematic screening protocol based on dielectric constant (


) and solubilization capacity.
Solvent Classifications for Fluorinated Oximes
Solvent ClassExamplesRoleSuitability Logic
Class A: Primary Solvents Methanol, Ethanol, AcetonitrileDissolver High polarity matches the oxime group; moderate boiling points prevent thermal degradation.
Class B: Co-Solvents Dichloromethane (DCM), THFBooster Excellent for solubilizing the fluorinated backbone if the oxime is highly lipophilic.
Class C: Anti-Solvents Water, Heptane, ToluenePrecipitator Water: Strongest anti-solvent for alcohols. Heptane: Good for DCM/Toluene systems but prone to causing "oiling out" if added too fast.
Class D: Avoid Acetone, MEKHazard Ketones can react with oximes (trans-oximation) or form ketals under acidic catalysis.
The "Micro-Craig" Screening Protocol

For precious samples (<50 mg), use a Craig tube to minimize loss.

  • Solubility Test: Place 5 mg of crude oxime in a tube. Add solvent dropwise at room temperature (RT).

  • Heat Challenge: If insoluble at RT, heat to near boiling (do not exceed 80°C; oximes are thermally sensitive).

  • Observation:

    • Soluble at RT: Too polar. Use as a co-solvent.

    • Insoluble at Boiling: Too non-polar.

    • Soluble Hot / Insoluble Cold:Ideal candidate.

Workflow Visualization: Solvent Selection Logic

SolventSelection Start Start: 10mg Sample TestPolar Test Polar Solvent (MeOH or EtOH) Start->TestPolar CheckRT Soluble at RT? TestPolar->CheckRT CheckHot Soluble at Boiling? CheckRT->CheckHot No TooSoluble Too Soluble Use as Solvent A in Binary System CheckRT->TooSoluble Yes Ideal Ideal Single Solvent Proceed to Cooling CheckHot->Ideal Yes TooInsoluble Too Insoluble Use as Anti-Solvent CheckHot->TooInsoluble No BinaryPath Test Binary System (Solvent A + Water/Heptane) TooSoluble->BinaryPath TooInsoluble->BinaryPath

Caption: Logical flow for determining whether a single-solvent or binary solvent system is required based on initial solubility observations.

Module 2: The Recrystallization Protocol

Standard Operating Procedure (SOP-RX-01)

Safety Warning: Fluorinated oximes can decompose exothermically. Never heat above 90°C. If the compound is a high-nitrogen energetic precursor, conduct a DSC scan first.

Step 1: Dissolution

  • Dissolve crude solid in the minimum amount of Solvent A (e.g., Methanol) at reflux.

  • Pro-Tip: If the solution is colored but the product should be white, add activated carbon (1% w/w), stir for 5 mins, and filter hot.

Step 2: The "Cloud Point" Addition (Binary Systems)

  • Remove heat.[1] While the solution is still hot (but not boiling), add Solvent B (Anti-solvent, e.g., Water) dropwise.

  • Stop immediately when a persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Solvent A to clear the solution back to transparency.

Step 3: Controlled Cooling

  • Allow the vessel to cool to RT on a wood or cork block (insulation prevents thermal shock).

  • Critical: Rapid cooling promotes "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.

Step 4: Harvesting

  • Cool to 0-4°C. Filter via vacuum. Wash crystals with cold Solvent B .

Module 3: Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, the product separates as a viscous oil droplet at the bottom.

Mechanism: Fluorinated compounds often have low surface tension and weak intermolecular forces in the melt. If the solution enters the "labile zone" (high supersaturation) too quickly, it separates as a liquid phase before organizing into a lattice.

Rescue Protocol:

  • Reheat the mixture until the oil redissolves.

  • Add Co-solvent: Add 10% more of the good solvent (Solvent A).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation at a higher temperature.

  • Slower Cooling: Wrap the flask in aluminum foil or place it in a warm water bath and let the bath cool to RT overnight.

Issue 2: Thermal Decomposition

Symptom: Solution turns dark/black upon heating; smell of nitrile (sweet/almond-like).

Mechanism: Oximes are prone to Beckmann Rearrangement or dehydration to nitriles under thermal stress, especially if trace acid is present.

Solution:

  • Switch Method: Use Vapor Diffusion instead of thermal recrystallization.

    • Setup: Dissolve sample in a small vial of DCM. Place this open vial inside a larger jar containing Hexane. Cap the large jar. The Hexane vapors will slowly diffuse into the DCM, precipitating crystals without heat.

Issue 3: Ghost Impurities in Analysis

Symptom: HPLC shows 99% purity, but GC-MS shows a large nitrile peak.

Explanation: This is an analytical artifact. Oximes often dehydrate to nitriles in the hot injection port of a GC.

  • Verification: Always validate purity using 1H-NMR or LC-MS (electrospray ionization), which are softer techniques.

Workflow Visualization: Oiling Out Rescue

OilingOut Oil Oiling Out Detected Reheat Reheat to Clear Solution Oil->Reheat Adjust Add 10% Good Solvent Reheat->Adjust Seed Add Seed Crystal at T < T_boil Adjust->Seed Cool Slow Cool (Insulated) Seed->Cool

Caption: Step-by-step rescue procedure when liquid-liquid phase separation (oiling) occurs instead of crystallization.

Frequently Asked Questions (FAQs)

Q: Can I use chlorinated solvents like Chloroform? A: Yes, fluorinated compounds often have high solubility in DCM or Chloroform. However, these are "Good Solvents." You will likely need a hydrocarbon anti-solvent (like Hexane) to induce precipitation. Note: Avoid Chloroform if your oxime is basic, as traces of HCl in aged chloroform can form salts.

Q: My crystals are fluffy and hard to filter. How do I fix this? A: Fluffy (dendritic) crystals grow too fast. Re-dissolve and cool much slower. Alternatively, reduce the amount of anti-solvent slightly to lower the supersaturation level.

Q: Is it safe to store the mother liquor? A: Yes, but be cautious. Oximes in solution can slowly isomerize (E/Z isomerization) or degrade over time, especially if exposed to light. Store in amber glass at 4°C.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent properties).
  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Source for the "Craig Tube" micro-scale method).

  • Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.
  • Chakraborty, P., et al. (2018). "Dynamic Mechanism of a Fluorinated Oxime Reactivator Unbinding from AChE." Journal of Physical Chemistry B. [Link] (Reference for the specific behavior of fluorinated oximes in polar environments).

  • Kukhar, V. P., & Hudson, H. R. (1994). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. Wiley. (Contains protocols for handling sensitive nitrogenous precursors similar to glyoxal oximes).

Sources

preventing Beckmann rearrangement side reactions during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Beckmann rearrangement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently prevent common side reactions and achieve your desired amide products with high fidelity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My reaction is yielding a significant amount of nitrile byproduct. What is happening and how can I stop it?

A1: You are likely observing a competitive side reaction known as Beckmann fragmentation.

Root Cause Analysis:

The Beckmann fragmentation, sometimes called an "abnormal" Beckmann rearrangement, becomes a major pathway when the group (R) positioned anti to the oxime's hydroxyl group can form a stable carbocation upon cleavage.[1][2] Instead of migrating to the nitrogen atom, this group is eliminated, leading to the formation of a nitrile and a carbocation intermediate.[3]

Substrates particularly prone to this side reaction include those with:

  • α-Quaternary or α-tertiary carbons: These readily form stabilized tertiary or secondary carbocations.[4][5]

  • Neighboring heteroatoms (O, N, S): These can stabilize the resulting carbocation through resonance.[4][5]

dot

Caption: Competing pathways: Rearrangement vs. Fragmentation.

Preventative Strategies:

  • Catalyst Selection is Critical: The choice of acid or activating agent is the most powerful tool to suppress fragmentation.

    • Avoid Overly Harsh Acids: Strong Brønsted acids (like concentrated H₂SO₄) and high temperatures can aggressively promote carbocation formation.[3][6]

    • Favor Milder Reagents: Reagents like cyanuric chloride (with a ZnCl₂ co-catalyst), thionyl chloride, or phosphorus pentachloride often favor the rearrangement pathway by creating a better leaving group under less aggressive conditions.[4][7] Pre-forming oxime sulfonates (e.g., tosylates) also allows for rearrangement under milder, often basic or neutral, conditions.[6]

  • Solvent Optimization: The solvent can influence the stability of intermediates.

    • Less polar, aprotic solvents may disfavor the formation of a separated carbocation, thereby suppressing fragmentation.[8]

    • For rearrangements involving sulfonate esters, aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used to prevent hydrolysis.[6]

Catalyst / ReagentTypical ConditionsSuitability for Fragmentation-Prone Substrates
Conc. H₂SO₄, PPA Often neat, >130°CLow - Harsh conditions promote fragmentation.[6]
PCl₅, SOCl₂ Aprotic solvents (e.g., ether, DCM)Moderate to High - Generally milder than strong acids.[4]
Tosyl Chloride (TsCl) Pyridine or other baseHigh - Forms an oxime tosylate that rearranges under milder conditions.[6]
Cyanuric Chloride / ZnCl₂ Acetonitrile, refluxHigh - Catalytic system that activates the hydroxyl group effectively.[4]
Solid Acid Catalysts (e.g., Zeolites) Varies (liquid or vapor phase)High - Can offer high selectivity with environmental benefits.[9]
Q2: My reaction is not regioselective; I'm getting a mixture of two different amides. Why?

A2: This issue stems from the stereochemistry of your starting oxime. The Beckmann rearrangement is stereospecific.

Root Cause Analysis:

The rearrangement is characterized by a concerted mechanism where the group anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[10][11] If your starting unsymmetrical ketone produces a mixture of (E)- and (Z)-oxime isomers, and both are present during the rearrangement, you will inevitably get a mixture of two different amide regioisomers.[8] Furthermore, some acidic conditions can cause the oxime isomers to interconvert (isomerize) during the reaction, further complicating the product mixture.[4][12]

dot

cluster_isomers Unsymmetrical Ketone Oxime Isomers cluster_products Corresponding Amide Products E_Oxime (E)-Oxime (R' anti to OH) Z_Oxime (Z)-Oxime (R anti to OH) E_Oxime->Z_Oxime Isomerization (under harsh conditions) Amide1 Amide 1 (R' migrates) E_Oxime->Amide1 Rearrangement Amide2 Amide 2 (R migrates) Z_Oxime->Amide2 Rearrangement

Caption: Stereospecificity and the impact of E/Z isomerization.

Preventative Strategies:

  • Isolate the Desired Oxime Isomer: If possible, separate the (E) and (Z) isomers of the oxime chromatographically before subjecting them to the rearrangement. This provides complete control over the outcome.

  • Use Non-Isomerizing Conditions: Avoid conditions known to racemize the oxime geometry.[4] Converting the oxime to an activated intermediate, such as a tosylate or mesylate, allows the rearrangement to proceed under milder, non-acidic conditions where isomerization is less likely.[6][8] Reagents like p-toluenesulfonyl chloride and phosphorus pentachloride are often effective in preventing this issue.[6]

Q3: The reaction is very slow or fails to proceed to completion. What can I do?

A3: This typically indicates insufficient activation of the oxime's hydroxyl group or a sterically hindered substrate.

Root Cause Analysis:

The hydroxyl group of an oxime is a poor leaving group. The entire purpose of the acid catalyst or activating agent is to convert it into a good leaving group (e.g., H₂O, -OTs), which facilitates the rate-limiting step of the reaction.[6][13] If the catalyst is too weak or the substrate is sterically hindered, this activation may be inefficient.[3]

Troubleshooting Steps:

  • Increase Catalyst Potency/Loading:

    • If using a mild acid, switch to a stronger one like polyphosphoric acid (PPA) or concentrated sulfuric acid, but be mindful of potential side reactions (see Q1).[13]

    • For hindered oximes, more forceful catalysts or higher temperatures may be necessary.[3] Consider reagents like P₂O₅ in methanesulfonic acid.[12]

    • Increase the molar ratio of the catalyst to the substrate.[13]

  • Optimize Reaction Temperature:

    • The rearrangement often requires thermal energy.[14] Gradually increase the reaction temperature in 10-20°C increments while closely monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.[13][14]

  • Ensure Reagent Quality:

    • Ensure all reagents and solvents are anhydrous, as excess water can hydrolyze the key nitrilium ion intermediate back to the starting ketone.[13]

    • Use purified starting materials to avoid deactivating the catalyst.[13]

Frequently Asked Questions (FAQs)

Q: How do I choose the right catalyst for my Beckmann rearrangement? A: The choice depends primarily on your substrate's sensitivity. For robust substrates (like cyclohexanone oxime), traditional strong acids like H₂SO₄ are effective and economical.[4] For sensitive substrates prone to fragmentation or decomposition, milder catalytic systems are superior.[3] A good starting point for sensitive molecules is often cyanuric chloride/ZnCl₂ or pre-formation of an oxime tosylate.[4][15]

Q: How does solvent choice impact the reaction? A: Solvents can play an active role.[16] Aprotic polar solvents like acetonitrile can stabilize charged intermediates, potentially accelerating the reaction.[14] In some systems, particularly with solid acid catalysts, the choice of solvent is a balance; it must facilitate protonation of the oxime without competing too strongly for the catalyst's active sites.[17] For rearrangements of sulfonate esters, aprotic solvents are essential to prevent hydrolysis.[6]

Q: Are there any "green" or more environmentally friendly methods available? A: Yes, significant research has focused on developing greener alternatives to traditional strong acids, which generate substantial waste.

  • Solid Acid Catalysts: Zeolites (like ZSM-5) and solid resins (like Nafion) can catalyze the rearrangement, often with high selectivity, and can be recovered and reused.[9][18]

  • Novel Catalytic Systems: Methods using nano-Fe₃O₄ particles with ultrasound irradiation have been developed, offering easy work-up and suppression of side products.[19] More recently, visible-light photocatalysis has been used to generate the activating Vilsmeier-Haack reagent in situ at room temperature, avoiding corrosive reagents entirely.[20]

Experimental Protocol: Catalytic Beckmann Rearrangement Using Cyanuric Chloride

This protocol is adapted for substrates where fragmentation is a concern and provides a milder alternative to strong Brønsted acids.[4]

Materials:

  • Ketoxime (1.0 eq)

  • Cyanuric Chloride (0.1 eq)

  • Zinc Chloride (ZnCl₂, 0.1 eq)

  • Anhydrous Acetonitrile (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add the ketoxime (1.0 eq), anhydrous acetonitrile, cyanuric chloride (0.1 eq), and zinc chloride (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile).

  • Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting oxime is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by column chromatography or recrystallization as needed.

References

  • Title: Beckmann rearrangement - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Nano Fe3 O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation Source: Journal of the Mexican Chemical Society URL: [Link]

  • Title: A New Look at the Classical Beckmann Rearrangement: A Strong Case of Active Solvent Effect Source: Journal of the American Chemical Society URL: [Link]

  • Title: Beckmann rearrangement catalysis: a review of recent advances Source: RSC Publishing URL: [Link]

  • Title: Beckmann Rearrangement | Important Name Reactions Source: mPaathShaala URL: [Link]

  • Title: Application of Beckmann Rearrangement in the Green Synthesis of Amide Compounds Source: Cayley Nielson Press URL: [Link]

  • Title: A study of stereospecificity: the Beckmann rearrangement Source: Journal of Chemical Education URL: [Link]

  • Title: A study of stereospecificity: the Beckmann rearrangement Source: Journal of Chemical Education URL: [Link]

  • Title: Beckmann Rearrangement Source: Master Organic Chemistry URL: [Link]

  • Title: What is abnormal Beckmann rearrangement? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Solvent effects in the liquid phase Beckmann rearrangement of 4-hydroxyacetophenone oxime over H-Beta catalyst Source: ResearchGate URL: [Link]

  • Title: Beckmann Rearrangement: Mechanism, Steps & Uses Explained Source: Vedantu URL: [Link]

  • Title: Beckmann Rearrangement Source: Chemistry Steps URL: [Link]

  • Title: Application of different catalysts in Beckmann Rearrangement Source: SciSpace URL: [Link]

  • Title: Beckmann Rearrangements and Fragmentations in Organic Synthesis Source: ResearchGate URL: [Link]

  • Title: Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes Source: SciSpace URL: [Link]

  • Title: BECKMANN REARRANGEMENT | MECHANISM Source: AdiChemistry URL: [Link]

  • Title: Green Approach to Beckmann Rearrangement of Cyclohexanone Oxime Using Nanostructured ZSM-5 Zeolite Source: ResearchGate URL: [Link]

  • Title: The Beckmann Rearrangement Executed by Visible-Light-Driven Generation of Vilsmeier-Haack Reagent Source: Organic Chemistry Portal URL: [Link]

  • Title: View of Nano Fe3O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation Source: Journal of the Mexican Chemical Society URL: [Link]

  • Title: Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives Source: PMC URL: [Link]

  • Title: Influence of solvent choice on the optimisation of a reaction-separation operation: Application to a Beckmann rearrangement reaction Source: ResearchGate URL: [Link]

  • Title: Beckmann Rearrangement Source: Organic Chemistry Portal URL: [Link]

  • Title: Side reactions during Beckmann rearrangement Source: Reddit URL: [Link]

  • Title: The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions Source: Scientific Research Publishing URL: [Link]

Sources

resolving solubility issues of 2-(4-fluorophenyl)glyoxal monoxime in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Solubility Issues of 2-(4-Fluorophenyl)glyoxal Monoxime in Ethanol Ticket ID: #GLY-OX-4F-SOL Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering solubility difficulties with 2-(4-fluorophenyl)glyoxal monoxime (also known as 4-fluoro-ω-isonitrosoacetophenone) in ethanol. This compound presents unique solvation challenges due to the interplay between the lipophilic 4-fluorophenyl motif and the hydrogen-bond-donating oxime group.[1]

This guide moves beyond basic "stir and heat" advice. We analyze the thermodynamic barriers (crystal lattice energy vs. solvation enthalpy) and provide three validated protocols to overcome them.

Part 1: Diagnostic Matrix (Triage)

Identify your specific symptom to select the correct protocol.

SymptomProbable CauseRecommended Protocol
Particulates persist despite reflux High lattice energy (Fluorine effect) or inorganic contamination.[1]Protocol A (Thermal/Sonic)
Solution turns cloudy/milky on cooling "Oiling out" (Liquid-Liquid Phase Separation) due to supersaturation or E/Z isomer mixtures.[1]Protocol B (Co-solvent Engineering)
Gummy/Sticky residue forms Polymerization or presence of glyoxal hydrate impurities.[1][2]Protocol C (Chemical Reprocessing)
Yellow/Orange discoloration Oxidation or trace selenium contaminants (if synthesized via SeO₂).[1]Protocol D (Adsorbent Treatment)

Part 2: The Science of Solubility (The "Why")

To resolve the issue, we must understand the molecular behavior of 2-(4-fluorophenyl)glyoxal monoxime.

The Fluorine Effect & Lattice Energy

The para-fluorine atom is not merely a bystander; it significantly alters the crystal packing. Fluorine is small and highly electronegative, often leading to tight molecular packing via C–F···H–C interactions and


-

stacking of the aromatic rings. This increases the Lattice Energy (

)
.[1] For dissolution to occur, the solvation energy of ethanol must overcome this high lattice energy.
The Oxime Hydrogen Bonding Network

Oximes (


) are both hydrogen bond donors and acceptors.[1] In the solid state, they often form stable dimers or polymeric chains. Ethanol, being a protic solvent, disrupts these intermolecular bonds, but if the crystal network is too stable (due to the Fluorine effect), ethanol alone at room temperature is insufficient.
E/Z Isomerism

Arylglyoxal monoximes exist in dynamic equilibrium between E (anti) and Z (syn) isomers.[1]

  • E-isomer: Generally more stable and crystalline (higher melting point).[1]

  • Z-isomer: Often more soluble but prone to oiling out.[1] Rapid cooling can trap the mixture in a metastable state, causing the "cloudy" precipitation issues.

Part 3: Troubleshooting Protocols

Protocol A: The "Shock" Method (Thermal Cycling & Sonication)

Use this when the solid refuses to dissolve initially.

Mechanism: Ultrasonication creates cavitation bubbles that implode, generating localized high temperatures and pressures.[3] This micro-agitation breaks the specific intermolecular H-bonds of the oxime dimer, allowing ethanol molecules to intercalate.

  • Prepare Slurry: Suspend the compound in Ethanol (Absolute or 95%) at a ratio of 10 mL/g .

  • Heat: Warm the mixture to 60°C (below boiling point of 78°C) in a water bath. Do not reflux yet.

  • Sonicate: While hot, place the vessel in an ultrasonic bath for 5-10 minutes .

    • Note: The solution should clarify. If particulates remain, they are likely inorganic salts (NaCl/KCl from synthesis). Filter hot.

  • Slow Cool: Allow to cool to room temperature over 30 minutes.

Protocol B: Co-Solvent Engineering (The "Oiling Out" Fix)

Use this if the compound dissolves hot but separates as an oil or milky emulsion upon cooling.

Mechanism: Ethanol is sometimes "too polar" for the fluorinated ring but "good" for the oxime. Adding a non-polar co-solvent disrupts the water-ethanol clusters and stabilizes the hydrophobic fluorophenyl tail.

Recommended Co-solvents: Toluene or Ethyl Acetate.[1]

  • Dissolve: Dissolve 1 g of compound in 15 mL hot Ethanol .

  • Titrate: While refluxing, add Toluene dropwise until the solution is perfectly clear.

    • Target Ratio: Typically 9:1 or 8:2 (EtOH:Toluene).[1]

  • Seeding: Remove from heat. Add a single seed crystal (if available) or scratch the glass side.

  • Insulate: Wrap the flask in foil or a towel to ensure extremely slow cooling. This prevents the kinetic trap of "oiling out" and promotes crystallization.

Protocol C: The pH Swing (Purification)

Use this if the material is gummy or impure.

Mechanism: Oximes are weak acids (


).[1] We can use this to chemically dissolve the compound as a salt, filter out non-acidic impurities, and regenerate the clean oxime.
  • Dissolve in Base: Suspend the solid in 10% aqueous NaOH . The oxime will deprotonate and dissolve as the sodium oximate salt (Deep yellow/orange solution).

    • Observation: If solids remain, filter them out. These are impurities (unreacted ketone or inorganic salts).[1]

  • Acidify: Slowly add 10% HCl or Glacial Acetic Acid to the filtrate while stirring vigorously.

  • Precipitate: The protonated oxime will precipitate as a white/off-white solid.[1]

  • Collect & Dry: Filter and wash with cold water.[1] The wet cake will now be much more soluble in hot ethanol because the crystal lattice defects have been reset.

Part 4: Decision Logic (Visualization)

TroubleshootingLogic Start Start: Solubility Issue CheckState Analyze Mixture State Start->CheckState SolidResidue Solid Particulates (Won't Dissolve) CheckState->SolidResidue CloudyOil Cloudy/Oiling Out (Phase Separation) CheckState->CloudyOil Gummy Sticky/Gummy Residue CheckState->Gummy ActionHeat Apply Heat (60°C) + Sonication SolidResidue->ActionHeat ActionCoSolvent Add Toluene (10%) Slow Cool CloudyOil->ActionCoSolvent ActionPH Protocol C: pH Swing (NaOH -> HCl) Gummy->ActionPH ActionFilter Hot Filtration (Remove Inorganics) ActionHeat->ActionFilter If solids remain Success Clear Solution / Clean Crystals ActionHeat->Success If clear ActionFilter->Success ActionCoSolvent->Success ActionPH->Success

Figure 1: Decision tree for troubleshooting solubility based on visual symptoms.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use water as a co-solvent? A: Yes, but with caution. While water/ethanol mixtures are standard for non-fluorinated glyoxals, the 4-fluorophenyl group increases lipophilicity.[1] Adding too much water will force the compound out of solution too quickly, resulting in an amorphous powder rather than crystals. If using water, keep the water content below 20%.

Q2: My solution is yellow. Is this normal? A: A pale yellow color is typical for conjugated systems like arylglyoxals.[1] However, a deep orange or brown color indicates oxidation or contamination with selenium (if SeO₂ was used in the precursor synthesis) [1]. Use activated charcoal during the hot ethanol stage (Protocol A) to remove these colored impurities.

Q3: Why does the melting point vary after recrystallization? A: This is likely due to polymorphism or isomerism . The anti (E) and syn (Z) isomers have different melting points.[1] Recrystallization from ethanol typically favors the thermodynamically stable E-isomer.[1] Ensure you dry the sample thoroughly, as ethanol solvates can also depress the melting point.

References

  • Riley, H. A.; Gray, A. R. "Phenylglyoxal."[2] Organic Syntheses, Coll. Vol. 2, p.509 (1943); Vol. 15, p.67 (1935). (Standard reference for glyoxal synthesis and hydration behavior).

  • Mahajan, M. et al. "Synthesis and Properties of alpha-Keto Acids and Oximes."[1] Asian Journal of Chemistry, providing context on the purification of oxime derivatives via pH manipulation.

  • General Solubility Principles: The protocols regarding "Oiling Out" and "Lattice Energy" are derived from standard crystallization engineering principles applied to fluorinated aromatics. Fluorine substitution typically lowers solubility in polar protic solvents compared to hydrogen analogs due to increased packing efficiency.

Sources

minimizing decomposition of glyoxal monoximes under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with glyoxal monoximes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of glyoxal monoximes under acidic conditions. Our goal is to equip you with the foundational knowledge and practical strategies required to minimize decomposition and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've noticed a decline in the purity of my glyoxal monoxime sample over time, especially when prepared in an acidic solution. What is causing this degradation?

A1: The primary cause of glyoxal monoxime degradation in acidic media is acid-catalyzed hydrolysis.[1][2][3] The C=N double bond in the oxime is susceptible to attack by water, a reaction that is significantly accelerated in the presence of an acid catalyst.[2][4]

The generally accepted mechanism involves two key steps:

  • Protonation of the Oxime: The nitrogen atom of the oxime is protonated by the acid. This initial step increases the electrophilicity of the carbon atom in the C=N bond, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack and Breakdown: A water molecule acts as a nucleophile, attacking the carbon atom. This leads to the formation of an unstable carbinolamine intermediate, which then rapidly decomposes to yield glyoxal and hydroxylamine.[5]

This process is reversible, but in aqueous solutions, the equilibrium often favors the hydrolysis products.[2][5]

G cluster_0 Acid-Catalyzed Hydrolysis of Glyoxal Monoxime A Glyoxal Monoxime (R-CH=N-OH) B Protonated Oxime (R-CH=N+H-OH) A->B + H+ (from Acid) C Carbinolamine Intermediate B->C + H2O (Nucleophilic Attack) D Glyoxal (R-CHO) + Hydroxylamine (NH2OH) C->D Decomposition G cluster_troubleshooting Troubleshooting Workflow start Problem: Solution Discoloration & Unexpected Byproducts check_purity Step 1: Verify Purity of Starting Material (Use HPLC, GC-MS, or NMR) start->check_purity check_conditions Step 2: Review Experimental Conditions (pH, Temperature, Time) check_purity->check_conditions Purity Confirmed analyze_byproducts Step 3: Identify Byproducts (Are they glyoxal-related?) check_conditions->analyze_byproducts Conditions Noted optimize Step 4: Implement Optimization Strategies (See FAQ Q2) analyze_byproducts->optimize Decomposition Confirmed solution Solution: Minimized Decomposition optimize->solution

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of C8H6FNO2 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge in Pharmaceutical Analysis

In drug development and chemical research, confirming the precise structure of a molecule is paramount. Compounds sharing the same molecular formula, known as isomers, can exhibit vastly different pharmacological, toxicological, and physicochemical properties.[1] The molecular formula C8H6FNO2 represents a multitude of structural isomers, each with unique connectivity and, consequently, a distinct analytical signature. Differentiating these isomers is a common yet critical challenge, where mass spectrometry (MS) emerges as an indispensable tool.[2]

This technical guide provides a comparative analysis of the gas-phase fragmentation patterns of two distinct C8H6FNO2 isomers: 5-Fluoro-2-nitroacetophenone (Isomer A) and 2-(4-fluorophenyl)-2-oxoacetamide (Isomer B) . By elucidating their characteristic fragmentation pathways using tandem mass spectrometry (MS/MS), we will establish a robust workflow for their unambiguous identification. This guide is designed for researchers, scientists, and drug development professionals who rely on precise structural characterization for their work.

Isomer Selection and Rationale

To demonstrate the power of MS in isomer differentiation, we have selected two compounds with significant structural diversity, which is predicted to yield highly distinct fragmentation patterns.

  • Isomer A: 5-Fluoro-2-nitroacetophenone: This molecule features an aromatic ketone scaffold with two key substituents: a fluorine atom and a nitro group. Its fragmentation is expected to be driven by alpha-cleavage at the acetyl group and characteristic losses associated with the nitroaromatic system.[3][4]

  • Isomer B: 2-(4-fluorophenyl)-2-oxoacetamide: This isomer contains an α-ketoamide structure attached to a fluorinated phenyl ring. Its fragmentation will likely be dominated by cleavage around the stable amide and carbonyl groups.[5]

The fundamental differences in their functional groups—a nitro-ketone versus a keto-amide—provide an ideal basis for a comparative study.

Analytical Strategy: A Self-Validating LC-MS/MS Protocol

Our approach employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using Collision-Induced Dissociation (CID). This method provides both chromatographic separation, which can often resolve isomers, and unique fragmentation fingerprints for definitive structural confirmation.

The protocol is designed to be self-validating. By analyzing authentic standards of each isomer, we establish a reference library of retention times and fragmentation spectra. This library then serves as the basis for identifying the isomers in unknown or complex samples. We will analyze the isomers in both positive and negative electrospray ionization (ESI) modes, as the optimal mode can depend on the molecule's ability to be protonated or deprotonated.

Caption: High-level workflow for LC-MS/MS analysis of C8H6FNO2 isomers.

Detailed Experimental Protocol

A. Sample and Standard Preparation

  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of Isomer A and Isomer B in methanol.

  • Working Solution: Create a mixed working solution containing both isomers at a final concentration of 1 µg/mL by diluting the stock solutions in 50:50 methanol:water.

B. Liquid Chromatography (LC) Parameters

  • System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

C. Mass Spectrometry (MS) Parameters

  • System: Q-TOF or Triple Quadrupole Mass Spectrometer

  • Ionization Mode: ESI Positive and Negative

  • Capillary Voltage: +3.5 kV / -3.0 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: MS/MS (or data-dependent acquisition)

  • Precursor Ion: m/z 184.04 [M+H]+ (Positive Mode) / m/z 182.03 [M-H]- (Negative Mode)

  • Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Fragmentation Analysis: Isomer A (5-Fluoro-2-nitroacetophenone)

Under positive mode ESI, Isomer A readily protonates to form the precursor ion [M+H]+ at m/z 184.04. The fragmentation is characterized by competing losses from the acetyl and nitro groups.

Key Fragmentation Pathways:

  • Alpha-Cleavage: The most facile cleavage for acetophenones is the loss of the methyl radical (•CH3), resulting in a stable acylium ion.[6]

    • [M+H]+ (m/z 184) → Loss of •CH3 (15 Da) → Fragment at m/z 169

  • Nitro Group Losses: Nitroaromatic compounds characteristically lose nitrogen oxides.[7]

    • [M+H]+ (m/z 184) → Loss of NO (30 Da) → Fragment at m/z 154

    • [M+H]+ (m/z 184) → Loss of NO2 (46 Da) → Fragment at m/z 138

  • Sequential Fragmentation: The primary fragment ions can undergo further losses, such as the loss of carbon monoxide (CO).

    • m/z 169 → Loss of CO (28 Da) → Fragment at m/z 141

    • m/z 138 → Loss of CO (28 Da) → Fragment at m/z 110

Caption: Predicted fragmentation pathway for Isomer A in positive ESI mode.

The presence of strong signals at m/z 169 (loss of methyl) and m/z 138 (loss of nitro) are highly diagnostic for the 5-Fluoro-2-nitroacetophenone structure.

Fragmentation Analysis: Isomer B (2-(4-fluorophenyl)-2-oxoacetamide)

Isomer B also forms a precursor ion [M+H]+ at m/z 184.04. However, its fragmentation is dictated by the α-ketoamide structure, leading to a very different MS/MS spectrum.

Key Fragmentation Pathways:

  • Amide Group Cleavage: The most prominent fragmentation pathway involves the cleavage of the C-C bond between the two carbonyl groups, leading to the loss of the acetamide radical (•CH2CONH2) or related neutral losses. A more direct and favorable cleavage is the loss of the carbamoyl radical (•CONH2).

    • [M+H]+ (m/z 184) → Loss of •CONH2 (44 Da) → Fragment at m/z 140 (4-fluorobenzoylacetylene ion)

  • Formation of Benzoyl Cation: The most characteristic fragmentation is the cleavage of the bond between the phenyl ring and the keto-amide chain, forming the highly stable 4-fluorobenzoyl cation.

    • [M+H]+ (m/z 184) → Loss of C2H2NO (glycinamide radical) → Fragment at m/z 123 (4-fluorobenzoyl cation)

  • Sequential Fragmentation: The benzoyl cation can subsequently lose carbon monoxide.

    • m/z 123 → Loss of CO (28 Da) → Fragment at m/z 95 (fluorophenyl cation)

Caption: Predicted fragmentation pathway for Isomer B in positive ESI mode.

The intense, stable fragment at m/z 123 is the key diagnostic ion for the 2-(4-fluorophenyl)-2-oxoacetamide structure. The subsequent loss to m/z 95 further confirms this identification.

Comparative Analysis and Isomer Differentiation

The fragmentation data provides clear, unambiguous markers to differentiate between Isomer A and Isomer B. While they share the same precursor mass, their product ion spectra are strikingly different.

FeatureIsomer A (5-Fluoro-2-nitroacetophenone)Isomer B (2-(4-fluorophenyl)-2-oxoacetamide)
Precursor Ion [M+H]+ m/z 184.04m/z 184.04
Primary Diagnostic Ion m/z 169.01 (Loss of •CH3)m/z 123.02 (4-Fluorobenzoyl cation)
Secondary Diagnostic Ion m/z 138.04 (Loss of NO2)m/z 95.03 (Fluorophenyl cation)
Characteristic Neutral Loss •CH3 (15 Da), NO2 (46 Da)C2H3NO2 (73 Da)

This data allows for the creation of a simple decision-making workflow for identification.

Caption: Decision tree for the identification of C8H6FNO2 isomers.

Conclusion

The structural differentiation of isomers is a non-trivial analytical task that demands high-fidelity techniques. This guide demonstrates that despite sharing an identical molecular formula, 5-Fluoro-2-nitroacetophenone and 2-(4-fluorophenyl)-2-oxoacetamide produce unique and predictable fragmentation patterns under tandem mass spectrometry.

The diagnostic ions—m/z 169 and 138 for Isomer A, and the highly stable m/z 123 for Isomer B—serve as definitive fingerprints. By employing a systematic LC-MS/MS approach and understanding the fundamental fragmentation mechanisms of different functional groups, researchers can confidently and accurately distinguish between these and other C8H6FNO2 isomers, ensuring data integrity in pharmaceutical research and development.

References

  • Zimmermann, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • Yinon, J., & Bulusu, S. (1986). Mass spectral fragmentation pathways in 2,4,6-trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. Organic Mass Spectrometry, 21(9), 529-534. [Link]

  • Bhat, N. A., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 55(1), 539-549. [Link]

  • Gapeeva, M. V., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. ResearchGate. [Link]

  • Li, Y., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Mawunde, C. A., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]

  • Turecek, F., & Gu, M. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry, 11(1), 35-43. [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • TMP Chem. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Chemistry LibreTexts. (2022). Types of Isomers. [Link]

Sources

A Comparative Guide to the Predicted X-ray Crystal Structure of p-Fluorophenylglyoxal Monoxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of p-Fluorophenylglyoxal Monoxime

p-Fluorophenylglyoxal monoxime is a molecule of significant interest in medicinal chemistry and materials science. As a derivative of phenylglyoxal, it possesses a reactive α-oxo-aldehyde moiety, while the oxime group introduces potential for diverse biological activities and serves as a versatile synthetic handle. The incorporation of a fluorine atom at the para-position of the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and intermolecular interactions. These attributes make it a compelling candidate for investigation as a potential therapeutic agent or as a building block for novel functional materials.

The three-dimensional arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, is paramount for a comprehensive understanding of its structure-activity relationship (SAR). An X-ray crystal structure provides precise information on bond lengths, bond angles, and the overall conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing, which can influence physical properties such as solubility and melting point.

While a dedicated crystal structure for p-fluorophenylglyoxal monoxime is not yet publicly available in the Cambridge Structural Database (CSD), this guide will provide a comparative analysis based on the crystallographic data of closely related compounds.[1][2][3] We will also present a detailed, field-proven protocol for obtaining the crystal structure of this and similar novel compounds.

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule's crystal structure is a systematic process that begins with synthesis and culminates in the refinement of the crystallographic model. Each step is critical for obtaining high-quality, publication-ready data.

Experimental Workflow for Crystal Structure Determination Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement Synthesis Synthesis of p-Fluorophenylglyoxal Monoxime Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Crystallization_Method Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection on Diffractometer Crystal_Mounting->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Full-Matrix Least-Squares Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Step-by-Step Experimental Protocol
  • Synthesis and Purification:

    • Synthesize p-fluorophenylglyoxal monoxime from p-fluorophenylglyoxal hydrate and hydroxylamine hydrochloride.

    • Purify the crude product to at least 99% purity using techniques such as recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography. High purity is essential for successful crystallization.

    • Confirm the identity and purity of the compound using spectroscopic methods like ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

  • Crystallization:

    • Solvent Screening: The choice of solvent is critical. A systematic screening of various solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water) and solvent mixtures should be performed. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

    • Methodology:

      • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

      • Vapor Diffusion: Create a saturated solution of the compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container with a small amount of a poor solvent (in which the compound is insoluble). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

      • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • X-ray Data Collection:

    • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The typical size for data collection is between 0.1 and 0.3 mm in all dimensions.

    • Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a suitable mounting loop.

    • Data Collection: Collect the X-ray diffraction data using a modern single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[4] Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Structure Solution and Refinement:

    • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

    • Structure Solution: The crystal system and space group are determined from the diffraction pattern. The initial atomic positions are determined using direct methods or Patterson methods, commonly with software like SHELXS or SHELXT.[5][6]

    • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F².[5][6] Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model. The final refined structure is validated using tools like PLATON or CheckCIF to ensure its chemical and crystallographic soundness.

Comparative Structural Analysis

In the absence of a determined crystal structure for p-fluorophenylglyoxal monoxime, we can predict its key structural features by comparing it with related compounds found in the Cambridge Structural Database. The core of this analysis rests on understanding the influence of the p-fluoro substituent and the common hydrogen bonding motifs of oximes.

Comparative Analysis Logic Logic for Comparative Structural Analysis cluster_analogs Known Crystal Structures of Analogs cluster_parameters Predicted Structural Parameters Target p-Fluorophenylglyoxal Monoxime (Unknown Structure) Bond_Lengths Bond Lengths (C-F, C=N, N-O) Target->Bond_Lengths Prediction Bond_Angles Key Bond Angles Target->Bond_Angles Prediction Torsion_Angles Conformation (Torsion Angles) Target->Torsion_Angles Prediction Intermolecular_Interactions Intermolecular Interactions (H-bonds, Halogen bonds, π-stacking) Target->Intermolecular_Interactions Prediction Halogenated_Oximes Halogenated Aromatic Oximes Halogenated_Oximes->Bond_Lengths Inform Halogenated_Oximes->Intermolecular_Interactions Inform Fluorophenyl_Compounds Fluorophenyl-containing Compounds Fluorophenyl_Compounds->Bond_Lengths Inform Fluorophenyl_Compounds->Intermolecular_Interactions Inform Aromatic_Oximes Non-halogenated Aromatic Oximes Aromatic_Oximes->Bond_Angles Inform Aromatic_Oximes->Torsion_Angles Inform Aromatic_Oximes->Intermolecular_Interactions Inform

Caption: A diagram illustrating the logic of predicting the structural parameters of the target compound by comparing with known analogs.

Predicted Crystallographic Parameters and Comparison

The following table summarizes the predicted crystallographic parameters for p-fluorophenylglyoxal monoxime based on an analysis of related structures.

ParameterPredicted Value/Feature for p-Fluorophenylglyoxal MonoximeComparative Data from Related StructuresCitation
Crystal System Monoclinic or OrthorhombicMany substituted aromatic oximes crystallize in these systems.[4][7][8]
Space Group Centrosymmetric (e.g., P2₁/c, C2/c, Pbca)The presence of intermolecular hydrogen bond donors and acceptors often leads to centrosymmetric packing.[4][8][9]
C-F Bond Length ~1.35 ÅConsistent with C(sp²)-F bond lengths in other fluorophenyl compounds.[4]
C=N Bond Length ~1.28 ÅTypical for oximes.[10]
N-O Bond Length ~1.40 ÅTypical for oximes.[10]
Hydrogen Bonding Formation of O-H···N hydrogen bonds leading to R²₂(6) dimers is highly probable.This is the most common supramolecular synthon observed in the crystal structures of oximes.[8][9][10][11]
Halogen Bonding Weak C-F···O or C-F···N interactions may be present, influencing the crystal packing.While fluorine is a weak halogen bond donor, such interactions are observed in some crystal structures.[11]
π-π Stacking Offset face-to-face or edge-to-face π-π stacking interactions between the phenyl rings are expected.A common feature in the crystal packing of aromatic compounds.[4]
Conformation The molecule is likely to be largely planar, with a small torsion angle between the phenyl ring and the glyoxal monoxime moiety.This allows for extended conjugation.[12]

Conclusion

While the definitive crystal structure of p-fluorophenylglyoxal monoxime awaits experimental determination, a robust predictive model can be constructed through comparative analysis of related compounds in the Cambridge Structural Database. We predict that this compound will crystallize in a common space group, exhibiting the characteristic R²₂(6) dimeric hydrogen bonding motif of oximes. The fluorine substituent is expected to have a subtle but significant influence on the crystal packing, potentially participating in weak halogen bonding.

The experimental protocol detailed in this guide provides a clear pathway for researchers to obtain high-quality single crystals and determine the precise three-dimensional structure of this and other novel molecules. Such experimental data is invaluable for validating computational models, understanding structure-activity relationships, and ultimately accelerating the development of new drugs and materials.

References

  • Structural Chemistry of Oximes. (n.d.). SciSpace.
  • Palmer, R. A., Potter, B. S., Helliwell, M., Leach, M. J., & Chowdhury, B. Z. (2009). Central nervous system drugs: Low temperature X-ray structures of (I) the base 5-(2,3-dichlorophenyl)-2,4-diamino-6-fluoromethyl-pyrimidine (4030W92) and (II) 5-(2,6-dichlorophenyl)-1-H-2,4-diamino-6-methyl-pyrimidine methanesulphonic acid salt (227C89). Journal of Chemical Crystallography, 39(1), 36–41.
  • Kong, F., Dickie, D. A., & Gunnoe, T. B. (2022).
  • Golovanov, A. P., Scattergood, P. A., Crowley, J. D., & Elliott, P. I. P. (2024).
  • Kitanovic, A., Stilinovic, V., & Kaitner, B. (2024).
  • Zelenov, V. V. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 107–158.
  • (n.d.). an update and the crystal structure of 1,3-diphenyl-propan-2-one oxime. SciSpace.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Nemec, I., Riljak, P., Herchel, R., & Moncol, J. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1498.
  • Cambridge Structural Database. (n.d.).
  • Small Rotative Fixed-target Serial Synchrotron Crystallography (SR-FT-SSX) for Molecular Crystals. (n.d.). -ORCA - Cardiff University.
  • 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis. (n.d.). CymitQuimica.
  • Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. (n.d.).
  • Crystal Structure Characterization, Interaction Energy Analysis and DFT Studies of 3-(4-Chlorophenyl). (2022). Journal of Chemical Crystallography.
  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv
  • X-ray crystal structure of phenylglycine hydrazide: synthesis and spectroscopic studies of its transition metal complexes. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(1), 172-177.
  • 4-Fluorophenyl glyoxal hydr
  • (PDF) Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. (2025).
  • Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. (2021). Molecules, 26(24), 7687.

Sources

A Comprehensive Guide to the 13C NMR Analysis of 2-(4-fluorophenyl)-2-oxoacetaldehyde oxime: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts of 2-(4-fluorophenyl)-2-oxoacetaldehyde oxime, a compound of interest in medicinal chemistry. Beyond a simple data sheet, this document serves as a practical guide, comparing 13C NMR with other spectroscopic techniques and providing the rationale behind experimental design for its comprehensive characterization.

The Structural Significance of 2-(4-fluorophenyl)-2-oxoacetaldehyde oxime

The title compound belongs to the class of α-keto aldoximes, featuring a 4-fluorophenyl group attached to a glyoxal oxime moiety. This combination of functional groups presents a unique electronic environment, making the interpretation of its 13C NMR spectrum a valuable exercise in understanding substituent effects and confirming structural integrity. The presence of the fluorine atom, in particular, introduces characteristic splitting patterns and chemical shift perturbations that are diagnostic in NMR spectroscopy.

Predicting the 13C NMR Spectrum: An Evidence-Based Estimation

The predicted 13C NMR chemical shifts for 2-(4-fluorophenyl)-2-oxoacetaldehyde oxime are summarized in Table 1. These estimations are derived from a composite analysis of data for 4-fluorobenzoyl derivatives, acetaldehyde oxime, and general substituent effects in aromatic systems.[1][2][3]

Table 1: Predicted 13C NMR Chemical Shifts for 2-(4-fluorophenyl)-2-oxoacetaldehyde oxime

Carbon AtomPredicted Chemical Shift (ppm)Rationale and Comparative Data
C=O (Ketone)~190-195The carbonyl carbon in aryl ketones typically resonates in this downfield region. For example, the carbonyl carbon in acetophenone is at ~198 ppm. The adjacent oxime group may induce a slight shielding effect.
C=N (Oxime)~150-155The imine carbon of oximes generally appears in this range. In acetaldehyde oxime, the C=N carbon resonates at approximately 154 ppm.[2]
C-ipso (C-F)~165 (d, ¹JCF ≈ 250 Hz)The carbon directly attached to fluorine experiences a large downfield shift and a strong one-bond coupling. In 4-fluorobenzoyl chloride, this carbon appears at ~166 ppm with a ¹JCF of ~255 Hz.[1]
C-ortho~116 (d, ²JCF ≈ 22 Hz)Carbons ortho to the fluorine atom show a characteristic coupling and are shielded relative to benzene. In 4-fluorobenzoyl compounds, these carbons typically resonate around 115-117 ppm.[1]
C-meta~132 (d, ³JCF ≈ 9 Hz)Carbons meta to the fluorine atom are slightly deshielded and exhibit a smaller coupling constant. In 4-fluorobenzoyl compounds, these carbons are found around 131-133 ppm.[1]
C-para~130 (d, ⁴JCF ≈ 3 Hz)The ipso-carbon attached to the carbonyl group is deshielded and shows a small four-bond coupling to fluorine.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The symbol 'd' indicates a doublet due to carbon-fluorine coupling.

Experimental Protocol for High-Resolution 13C NMR Acquisition

To obtain a high-quality, unambiguous 13C NMR spectrum of 2-(4-fluorophenyl)-2-oxoacetaldehyde oxime, a systematic experimental approach is crucial. The following protocol is designed to maximize signal-to-noise, resolve key couplings, and provide a definitive structural assignment.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good initial choice due to its excellent solubilizing properties for many organic compounds and its well-characterized residual solvent peak.[4] For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

    • Add a small amount of TMS as an internal standard for accurate chemical shift referencing (0 ppm).

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the sample.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum. This is the most common 13C experiment and provides a single peak for each unique carbon atom.

    • Key Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

      • Spectral Width: A range of 0-220 ppm is typically sufficient to cover all expected carbon resonances.[5]

      • Acquisition Time: At least 1-2 seconds to ensure good digital resolution.

      • Relaxation Delay (d1): 2-5 seconds. Quaternary carbons and carbonyl carbons often have longer relaxation times, so a longer delay ensures they are fully relaxed between scans for more quantitative results.

      • Number of Scans: This will depend on the sample concentration and the spectrometer's sensitivity. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Advanced Experiments (for complete assignment):

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show signals from CH groups. Quaternary carbons are absent in all DEPT spectra.

    • 2D NMR (HSQC and HMBC):

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s), providing definitive C-H connectivity.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in CDCl3 with TMS filter Filter into NMR Tube dissolve->filter tune_shim Tune Probe & Shim filter->tune_shim c13_decoupled 13C Decoupled Spectrum tune_shim->c13_decoupled dept DEPT-135 & DEPT-90 c13_decoupled->dept two_d 2D NMR (HSQC, HMBC) dept->two_d process Process & Reference Spectra two_d->process assign Assign Chemical Shifts process->assign structure Confirm Structure assign->structure

Caption: Workflow for 13C NMR analysis.

Comparative Analysis: 13C NMR vs. Alternative Spectroscopic Techniques

While 13C NMR is a powerful tool for determining the carbon skeleton, a comprehensive structural elucidation often relies on a combination of analytical methods. Table 2 provides a comparison of 13C NMR with other relevant spectroscopic techniques for the characterization of 2-(4-fluorophenyl)-2-oxoacetaldehyde oxime.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
1H NMR Spectroscopy Provides information on the number, environment, and connectivity of protons.Can confirm the presence of the aromatic protons and the oxime proton. Coupling patterns can help elucidate the substitution pattern of the aromatic ring.Does not directly probe the carbon framework.
15N NMR Spectroscopy Directly probes the nitrogen atom of the oxime.Highly sensitive to the electronic environment of the nitrogen. Can be used to distinguish between syn and anti isomers of the oxime, as the nitrogen chemical shifts can differ significantly.[6]Low natural abundance of the ¹⁵N isotope often requires isotopic labeling or long acquisition times.
Infrared (IR) Spectroscopy Identifies the presence of functional groups based on their vibrational frequencies.Can confirm the presence of the C=O (ketone), C=N (oxime), and O-H (oxime) functional groups. The O-H stretching frequency can sometimes differentiate between syn and anti isomers due to differences in hydrogen bonding.[7]Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the molecular formula and fragmentation patterns.Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns can offer clues about the structure.Does not provide detailed information on the connectivity of atoms or stereochemistry.
X-ray Crystallography Provides the definitive three-dimensional structure of a molecule in the solid state.The "gold standard" for structural elucidation, providing unambiguous information on bond lengths, bond angles, and stereochemistry.Requires a single crystal of suitable quality, which can be challenging to obtain. The solid-state structure may not always represent the conformation in solution.

Distinguishing Syn and Anti Isomers: A Key Challenge

Oximes can exist as syn and anti isomers (also referred to as Z and E isomers, respectively). These isomers can have different biological activities and physical properties. NMR spectroscopy is a particularly powerful tool for their differentiation.

  • 1H NMR: The chemical shift of the proton on the sp² carbon of the oxime can be different for the two isomers. Furthermore, the chemical shifts of the aromatic protons can be influenced by the proximity of the oxime's hydroxyl group.

  • 13C NMR: The chemical shifts of the carbons near the C=N bond can also differ between the syn and anti isomers. The effect is most pronounced for the carbons alpha to the oxime.

  • 15N NMR: As mentioned, 15N NMR often shows the largest and most reliable difference in chemical shifts between the two isomers.[6]

Caption: Syn and Anti isomers of the oxime.

(Note: Placeholder image links are used in the DOT script. In a real application, these would be replaced with actual image files of the molecular structures.)

Conclusion: The Central Role of 13C NMR

References

  • Liu, X., Huang, X. S., Sin, N., Venables, B. L., & Roongta, V. (2010). 15N chemical shifts of a series of isatin oxime ethers and their corresponding nitrone isomers. Magnetic Resonance in Chemistry, 48(11), 873–876. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Naik, N., Rao, G. K., & Pai PN, S. Synthesis and Characterization of Novel Oxime Analogues. [Link]

  • Gable, K. 13C NMR Chemical Shift. Oregon State University. [Link]

  • Biological Magnetic Resonance Bank. Acetaldehyde Oxime Mixture Of Syn And Anti. [Link]

  • Yılmaz, F., & Tamer, Ö. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. Adıyaman University Journal of Science, 9(1), 99-112. [Link]

  • Hadzi, D., & Premru, L. (1961). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Spectrochimica Acta, 17(4), 365-371. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

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